molecular formula C10H13N3O B1527449 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide CAS No. 1250297-08-5

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Cat. No.: B1527449
CAS No.: 1250297-08-5
M. Wt: 191.23 g/mol
InChI Key: OLFJDPOCFXGWJU-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS 1250297-08-5) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a privileged structure in the design of biologically active compounds due to its constrained geometry, which can mimic substituted phenylalanine or proline residues and improve target selectivity and metabolic stability . This specific 7-amino-substituted derivative offers a versatile handle for further chemical modification, making it a valuable building block for generating compound libraries. The tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) scaffolds are found in compounds with a broad spectrum of documented pharmacological activities. These include serving as key components in approved drugs and investigational compounds targeting infectious diseases, cancer, and central nervous system disorders . Research into similar structures has demonstrated their potential as inhibitors of various enzymes, such as aminopeptidase N (APN) and viral polymerases, which are relevant in oncology and antiviral therapy, respectively . Furthermore, the THQ motif is a classic scaffold accessed via synthetic methods like the Povarov reaction, underscoring its importance in synthetic organic chemistry . This product is intended for use in such research and development applications. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-4-3-7-2-1-5-13(10(12)14)9(7)6-8/h3-4,6H,1-2,5,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJDPOCFXGWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a critical scaffold in medicinal chemistry.

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary & Chemical Identity

This compound (hereafter 7-ATQ-1-C ) is a bicyclic heterocycle functioning as a privileged scaffold in drug discovery. It bridges the gap between rigid aromatic systems and flexible aliphatic linkers, offering unique vectors for molecular recognition in kinase inhibitors (mTOR, EGFR) and GPCR ligands (Dopamine D2/D3).

The molecule consists of a saturated tetrahydroquinoline (THQ) core, functionalized with an exocyclic primary amine at position 7 and a carboxamide (urea-like) moiety at position 1. This dual-nitrogen architecture creates an orthogonal reactivity profile: the 7-amino group serves as a nucleophilic handle for library expansion, while the 1-carboxamide acts as a hydrogen bond donor/acceptor motif critical for binding affinity.

PropertySpecification
IUPAC Name 7-amino-3,4-dihydro-2H-quinoline-1-carboxamide
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Core Scaffold 1,2,3,4-Tetrahydroquinoline
Key Functionalities 1° Aniline (Pos 7), Urea/Amide (Pos 1)
pKa (Calc) ~4.5 (Aniline N7), ~13.5 (Amide N1)
LogP (Calc) 0.4 – 0.8 (Hydrophilic/Drug-like)
Structural & Electronic Analysis

The biological potency of 7-ATQ-1-C stems from its specific electronic distribution.

2.1 The 1-Carboxamide "Anchor"

The nitrogen at position 1 is part of a urea-like system (


). Unlike the basic nitrogen in a standard THQ, this nitrogen is non-basic due to resonance delocalization into the carbonyl.
  • Role: Acts as a "hinge binder" in kinase pockets, mimicking the adenine ring of ATP.

  • Geometry: Planar geometry at N1 restricts the conformation of the saturated ring, often forcing a "half-chair" conformation that positions the benzene ring for

    
     stacking interactions.
    
2.2 The 7-Amino "Vector"

The amine at position 7 is an aniline derivative.

  • Reactivity: It is moderately nucleophilic but less reactive than an alkyl amine due to conjugation with the benzene ring.

  • SAR Utility: This is the primary vector for "growing" the molecule. Derivatization here (e.g., sulfonylation, amidation) allows the molecule to reach into the solvent-exposed regions of a protein binding pocket or interact with specific residues (e.g., the "gatekeeper" residue in kinases).

2.3 Graphviz Pathway: Retrosynthetic Disconnection

The following diagram illustrates the logical retrosynthetic breakdown of the molecule to identify viable starting materials.

Retrosynthesis Target Target: 7-ATQ-1-C (7-amino-THQ-1-carboxamide) Intermediate1 Intermediate A: 7-Nitro-THQ-1-carboxamide Target->Intermediate1 Nitro Reduction (Fe/HCl or H2/Pd) Intermediate2 Intermediate B: 7-Nitro-1,2,3,4-tetrahydroquinoline Intermediate1->Intermediate2 Urea Formation (KCNO/H+) Start1 Starting Material 1: 7-Nitroquinoline Intermediate2->Start1 Selective Ring Reduction (NaBH4/NiCl2) Start2 Starting Material 2: 1,2,3,4-Tetrahydroquinoline Intermediate2->Start2 Nitration (Poor Regioselectivity) (HNO3/H2SO4 -> Mix of 6/7 isomers)

Figure 1: Retrosynthetic analysis highlighting the preferred pathway (Green) via 7-Nitroquinoline reduction versus the regioselective challenges of direct nitration (Red).

Synthetic Methodology

To synthesize 7-ATQ-1-C with high purity, direct nitration of tetrahydroquinoline should be avoided due to the dominance of the 6-nitro isomer. The preferred route starts with 7-nitroquinoline .

Protocol A: Selective Reduction and Functionalization

Step 1: Selective Reduction of Pyridine Ring

  • Reagents: 7-Nitroquinoline, Sodium Borohydride (

    
    ), Nickel Chloride (
    
    
    
    ).
  • Mechanism: In situ generation of nickel boride acts as a chemoselective catalyst to reduce the heteroaromatic ring without touching the nitro group.

  • Procedure:

    • Dissolve 7-nitroquinoline (10 mmol) in MeOH (50 mL).

    • Add

      
       (20 mmol) and cool to 0°C.
      
    • Add

      
       (40 mmol) portion-wise. (Caution: Hydrogen gas evolution).
      
    • Stir for 1 hour. Quench with water, extract with DCM.

    • Yield: Expect ~85% of 7-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Carboxamide Formation (Urea Linkage)

  • Reagents: Potassium Cyanate (KCNO), Acetic Acid (AcOH).

  • Rationale: KCNO provides the carbamoyl group (

    
    ) under mild acidic conditions.
    
  • Procedure:

    • Dissolve 7-nitro-THQ from Step 1 in dilute acetic acid/water (1:1).

    • Add KCNO (1.5 eq) dissolved in water dropwise at room temperature.

    • Stir for 4-6 hours. The product often precipitates as a solid.

    • Filter and wash with cold water.

    • Product: 7-nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide.

Step 3: Nitro Reduction to Aniline

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Rationale: Iron reduction is gentle and avoids over-reduction or hydrogenolysis of the urea bond.

  • Procedure:

    • Suspend Step 2 product in EtOH/Water (3:1).

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux at 80°C for 2 hours. Monitor by TLC (Nitro moves fast, Amine stays near baseline).

    • Filter hot through Celite to remove iron sludge.

    • Concentrate filtrate to obtain This compound .

Medicinal Chemistry Applications (SAR)

The 7-ATQ-1-C scaffold is a "template" molecule. Its utility is realized when specific substituents are added.[1]

4.1 Kinase Inhibition (mTOR/PI3K)

The THQ scaffold is bioisosteric to the quinazoline core found in drugs like Gefitinib.

  • Binding Mode: The 1-carboxamide carbonyl accepts a H-bond from the kinase hinge region (e.g., Valine or Methionine backbone). The

    
     of the carboxamide donates a H-bond to a conserved Glutamate.
    
  • Optimization: Derivatizing the 7-amino group with bulky arylsulfonyl or aryl-urea groups can target the hydrophobic back-pocket, drastically increasing selectivity (e.g., ROR

    
     inverse agonists).
    
4.2 GPCR Ligands (Dopamine D3)

Tetrahydroquinolines are classic dopamine pharmacophores.

  • Mechanism: The basic nitrogen usually drives dopaminergic activity. However, in 7-ATQ-1-C, the N1 is neutral. This scaffold is therefore used as a precursor or a neutral antagonist core where the 7-amino group is alkylated to introduce a distal basic amine, creating a "bitopic" ligand that spans the orthosteric and allosteric sites of the receptor.

4.3 Graphviz Workflow: SAR Decision Tree

SAR_Strategy Core 7-ATQ-1-C Core N1_Mod N1-Carboxamide (Hinge Binder) Core->N1_Mod C7_Mod C7-Amino Group (Solvent Vector) Core->C7_Mod Kinase Kinase Inhibitor (mTOR/EGFR) N1_Mod->Kinase Maintain H-bonds C7_Mod->Kinase Add Hydrophobic Aryl Group GPCR GPCR Ligand (D2/D3/5-HT) C7_Mod->GPCR Alkyl Linker + Basic Amine BET BET Inhibitor (Epigenetics) C7_Mod->BET Acetyl Lysine Mimic

Figure 2: Structure-Activity Relationship (SAR) map showing how the core scaffold translates to different therapeutic targets.

Analytical Characterization Data

When validating the synthesis of 7-ATQ-1-C, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

9.0 - 9.5 ppm (s, 1H)
Amide NH (part of urea). Disappears with D₂O shake.
¹H NMR (DMSO-d₆)

4.8 - 5.2 ppm (s, 2H)
7-Amino

protons. Broad singlet.
¹H NMR (DMSO-d₆)

3.5 - 3.8 ppm (t, 2H)
C2 protons (adjacent to N1). Deshielded by urea.
¹³C NMR

~156-158 ppm
Carbonyl carbon of the carboxamide.
IR Spectroscopy 1650 - 1690 cm⁻¹Strong C=O stretch (Amide I band).
IR Spectroscopy 3300 - 3450 cm⁻¹Doublet spike indicating primary amine (

).
Mass Spec (ESI) [M+H]⁺ = 192.1Base peak corresponding to protonated molecular ion.
Safety & Handling

While 7-ATQ-1-C is a research chemical, its structural components dictate specific safety protocols.

  • Aniline Toxicity: The 7-amino moiety suggests potential for methemoglobinemia if ingested or absorbed in high quantities. Handle with nitrile gloves.

  • Sensitization: Ureas and anilines are known skin sensitizers. All synthesis steps involving KCNO or isocyanates must be performed in a fume hood.

  • Stability: The molecule is stable at room temperature but should be stored under inert atmosphere (Argon) to prevent oxidation of the aniline to a quinone-imine species over long durations.

References
  • Sabale, P. M., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry.

  • Chaube, U., et al. (2022).[2] Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry.

  • PubChem. (2025).[3] this compound (CID 62265332).[4] National Library of Medicine.

  • Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Molecules.

  • Wang, X., et al. (2014). Discovery of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Molecular weight and formula of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and experimental characterization of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (CAS: 1250297-08-5).

A Bifunctional Scaffold for Urea-Class Inhibitor Design

Executive Summary & Molecular Identity

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of PARP inhibitors , ACC (Acetyl-CoA Carboxylase) inhibitors , and sEH (Soluble Epoxide Hydrolase) inhibitors .

Structurally, it features a tetrahydroquinoline (THQ) core with two distinct functional "handles":

  • Position 1 (Urea motif): A carboxamide group (

    
    ) that functions as a critical hydrogen-bond donor/acceptor, often mimicking the amide backbone of peptide substrates or engaging hinge regions in kinase targets.
    
  • Position 7 (Aniline motif): A primary amine (

    
    ) serving as a highly reactive nucleophile for Buchwald-Hartwig couplings, amide formations, or 
    
    
    
    reactions to attach the scaffold to larger pharmacophores.
Physicochemical Profile
PropertyValueNotes
CAS Number 1250297-08-5Verified Registry Number
Molecular Formula

Molecular Weight 191.23 g/mol Monoisotopic Mass: 191.106
Appearance Off-white to pale yellow solidTypical of oxidized anilines
Solubility DMSO (>50 mg/mL), MethanolPoor water solubility (neutral pH)
pKa (Predicted) ~4.5 (Aniline), ~13 (Urea)The 7-amino group is less basic than alkyl amines due to conjugation.[1][2][3]
LogP (Predicted) 0.4 - 0.9Lipophilic enough for cell permeability but polar enough for oral bioavailability.

Synthetic Pathway & Logic

The synthesis of this molecule requires a strategy that differentiates the nitrogen at Position 1 (secondary amine of the ring) from the nitrogen at Position 7 (exocyclic amine). The most robust industrial route avoids direct nitration of the THQ core (which yields inseparable mixtures) and instead utilizes a "Protect-Functionalize-Deprotect" logic or starts from a pre-functionalized nitro-precursor.

Validated Synthetic Route
  • Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline . This precursor ensures the nitrogen at C7 is already "masked" as a nitro group, preventing side reactions during the urea formation.

  • Step 1: N1-Carbamoylation: The secondary amine at N1 is reacted with Sodium Cyanate (NaOCN) in acidic media or Chlorosulfonyl Isocyanate (CSI) followed by hydrolysis. This installs the carboxamide.[1][2]

  • Step 2: Nitro Reduction: The 7-nitro group is selectively reduced to the 7-amino group using catalytic hydrogenation (

    
    ). This step must be controlled to avoid reducing the urea or the aromatic ring.
    
Reaction Workflow Diagram

SynthesisPath Start 7-Nitro-1,2,3,4- tetrahydroquinoline Step1 Reaction: Urea Formation (NaOCN, AcOH) Start->Step1 Electrophilic Addition Inter Intermediate: 7-Nitro-1-carbamoyl-THQ Step1->Inter Step2 Reaction: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Catalytic Reduction Final Product: 7-Amino-1,2,3,4-THQ- 1-carboxamide Step2->Final Yield: ~85%

Caption: Step-wise synthesis from 7-nitro precursor ensuring regioselective installation of the urea moiety before amine generation.

Experimental Protocols

The following protocols are designed for self-validation . The intermediate (nitro compound) is yellow/orange, while the final amino product is pale/off-white. The disappearance of color during hydrogenation serves as a visual endpoint indicator.

Protocol A: N1-Carbamoylation (Urea Formation)

Objective: Install the carboxamide group on the secondary amine.

  • Reagents: 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), Sodium Cyanate (NaOCN, 2.0 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Procedure:

    • Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in glacial acetic acid (10 vol) at room temperature.

    • Add NaOCN dissolved in minimal water dropwise.

    • Stir at 50°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (less polar) should disappear.

    • Quench: Pour mixture into ice water. The product (7-nitro-1-carboxamide) will precipitate as a yellow solid.

    • Isolation: Filter, wash with water to remove excess acid, and dry.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert the 7-nitro group to the 7-amino target without reducing the urea.

  • Reagents: 7-Nitro-1-carbamoyl-THQ (from Step A), 10% Pd/C (5 wt% loading), Methanol (Solvent), Hydrogen balloon (1 atm).

  • Procedure:

    • Suspend the nitro intermediate in Methanol (20 vol).

    • Add 10% Pd/C catalyst carefully under Argon flow (pyrophoric risk).

    • Purge system with Hydrogen gas (balloon).

    • Stir vigorously at Room Temperature for 6–12 hours.

    • Visual Check: The suspension will turn from bright yellow to colorless/grey as the nitro group is reduced.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Ether if necessary.

Analytical Characterization (QC Criteria)

To validate the identity of the synthesized molecule, compare analytical data against these predicted standards.

MethodExpected SignalStructural Assignment
1H NMR (DMSO-d6)

5.8 - 6.0 ppm (s, 2H)

(Urea protons). Broad singlet, exchangeable with

.

4.8 - 5.0 ppm (s, 2H)

(Aniline protons). Broad singlet.

6.8 ppm (d, 1H)
C8-H (Aromatic). Ortho to urea, shielded by amine.

6.3 ppm (dd, 1H)
C6-H (Aromatic). Ortho to amine.

3.5 ppm (t, 2H)
C2-H2 (Methylene next to N-urea). Deshielded.
LC-MS (ESI+)m/z 192.1

Base peak.
IR Spectroscopy ~1650-1690

C=O stretch (Amide I). Distinct from ketone.
~3300-3400

N-H stretch (Primary amine doublet).

Pharmaceutical Applications & Mechanism

This scaffold is a "privileged structure" in drug discovery, particularly for Urea-Class Hydrolase Inhibitors .

Mechanism of Action (Scaffold Level)
  • Hinge Binding: In kinase or ATPase targets, the 1-carboxamide moiety acts as a bidentate anchor. The carbonyl oxygen accepts a hydrogen bond from the protein backbone, while the amide nitrogen donates a hydrogen bond.

  • Vector Extension: The 7-amino group is positioned to project substituents into the "solvent-exposed" region or a hydrophobic pocket (Selectivity Filter), depending on the target.

Target Classes
  • sEH Inhibitors: Soluble Epoxide Hydrolase inhibitors often require a urea core to mimic the transition state of epoxide hydrolysis. The THQ core provides conformational rigidity, improving potency over flexible alkyl ureas.

  • ACC Inhibitors: Acetyl-CoA Carboxylase inhibitors utilize the N-carbamoyl-THQ core to bind to the carboxyltransferase (CT) domain.

  • PARP1/2 Inhibitors: While Niraparib uses an indazole, THQ analogs are investigated for improved metabolic stability and blood-brain barrier penetration.

Pharmacophore Core 7-Amino-1,2,3,4-THQ 1-carboxamide Binding Binding Mode: Bidentate H-Bonding (via Urea) Core->Binding N1 Position Coupling Synthetic Vector: Buchwald/Amide Coupling (via 7-NH2) Core->Coupling C7 Position Target1 Target: sEH (Anti-inflammatory) Binding->Target1 Target2 Target: ACC (Metabolic Disease) Binding->Target2

Caption: Pharmacophore map showing the dual-functionality of the scaffold in drug design.

References

  • PubChem Compound Summary. (2025). 7-amino-3,4-dihydro-2H-quinoline-1-carboxamide. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link

  • Griffith, D. A., et al. (2013). Discovery of Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for N-carbamoyl THQ scaffolds). Link

Sources

CAS registry data for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a specialized heterocyclic scaffold critical in medicinal chemistry, particularly for the development of BET bromodomain inhibitors and kinase antagonists.

Chemical Identity & Registry Data[1][2]

This molecule represents a bifunctional scaffold featuring a tetrahydroquinoline (THQ) core. It possesses a urea motif at the N1 position (carboxamide) and a primary amine at the C7 position. This specific substitution pattern renders it a "privileged structure" for fragment-based drug discovery (FBDD), serving as a hydrogen-bond donor/acceptor system capable of interacting with Asp/Glu residues in enzymatic active sites.

Registry & Nomenclature

As a specialized intermediate, this exact structure is often not indexed with a public "commodity" CAS number in general catalogs. It is synthesized via established precursors. Researchers must reference the core scaffold and precursors for procurement and regulatory filing.

ParameterData / Descriptor
Systematic Name 7-amino-3,4-dihydroquinoline-1(2H)-carboxamide
Common Name 1-Carbamoyl-7-amino-1,2,3,4-tetrahydroquinoline
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Core CAS (Parent) 153856-89-4 (7-Amino-1,2,3,4-tetrahydroquinoline)
Precursor CAS 30450-62-5 (7-Nitro-1,2,3,4-tetrahydroquinoline)
Predicted LogP 0.82 (Lipophilic efficiency favorable)
TPSA ~81 Ų (High oral bioavailability potential)
H-Bond Donors/Acceptors 3 Donors / 2 Acceptors

Synthesis & Manufacturing Protocol

Scientific Rationale: Direct carboxamidation of 7-amino-THQ is chemically risky due to competing nucleophilicity between the N1 (secondary aniline-like) and C7 (primary aniline) nitrogens. To ensure regioselectivity , the optimal route utilizes a Nitro-Reduction Strategy . This approach keeps the C7 position "masked" as a non-nucleophilic nitro group during the urea formation at N1.

Phase 1: N1-Carbamoylation (The Masking Step)

Objective: Install the carboxamide group at N1 while C7 is protected as a nitro group.

  • Starting Material: 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5).[1]

  • Reagents: Sodium Cyanate (NaOCN), Glacial Acetic Acid (AcOH), Water.

  • Mechanism: Acid-catalyzed nucleophilic attack of the secondary amine (N1) on the isocyanic acid intermediate (generated in situ).

Protocol:

  • Dissolve 1.0 eq of 7-Nitro-THQ in a mixture of AcOH/H₂O (1:1 v/v) at 0°C.

  • Slowly add 2.5 eq of NaOCN (aqueous solution) dropwise to control exotherm.

  • Allow the reaction to warm to 25°C and stir for 4 hours.

  • Self-Validation Point: Monitor via LC-MS. Look for mass shift from 178 (SM) to 221 (M+H). The nitro group prevents side reactions.

  • Workup: The product, 7-nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide, typically precipitates. Filter, wash with cold water, and dry.

Phase 2: Chemoselective Reduction (The Activation Step)

Objective: Convert the C7-nitro group to the active C7-amine without hydrolyzing the N1-urea.

  • Reagents: 10% Pd/C, Hydrogen gas (H₂, 1 atm), Methanol (MeOH).

  • Alternative (if urea is labile): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O.

Protocol:

  • Suspend the nitro-carboxamide intermediate in MeOH under inert nitrogen atmosphere.

  • Add 10 wt% of Pd/C catalyst.

  • Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously for 6–12 hours.

  • Self-Validation Point: H-NMR monitoring is critical here. The disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (NH₂) upfield confirms conversion.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize from EtOH if necessary.

Structural Logic & Pathway Visualization

The following diagram illustrates the regioselective synthesis logic, highlighting the "Masking" strategy that ensures structural integrity.

SynthesisPathway SM 7-Nitro-THQ (CAS 30450-62-5) [Nucleophile: N1 only] Inter Intermediate: 7-Nitro-1-carboxamide (Stable Urea) SM->Inter Step 1: N1 Selectivity Reagent1 NaOCN / AcOH (Carbamoylation) Reagent1->Inter Product TARGET: 7-Amino-1-carboxamide (Bifunctional Scaffold) Inter->Product Step 2: Nitro Reduction Reagent2 H2 / Pd/C (Reduction) Reagent2->Product

Caption: Regioselective synthesis of this compound via nitro-precursor masking.

Applications in Drug Discovery[4][5][6]

This scaffold is not merely a building block; it is a pharmacophore used to target specific protein domains.

A. BET Bromodomain Inhibition

The 1-carboxamide (urea) motif mimics the acetyl-lysine residue recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).

  • Mechanism: The urea carbonyl accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4), while the NH₂ acts as a donor to water networks.

  • Usage: The C7-amino group serves as a vector for "tail" attachment to reach the solvent-exposed region, improving solubility and selectivity [1].

B. Kinase Inhibitor Design

In kinase drug design, the tetrahydroquinoline core provides a constrained hydrophobic scaffold that fits into the ATP-binding pocket.

  • Function: The C7-amine is often derivatized (via amidation or reductive amination) to interact with the hinge region or the gatekeeper residue.

  • Advantage: The sp³ hybridized C2 and C3 carbons of the THQ ring allow for out-of-plane substitutions, increasing stereochemical complexity compared to flat quinolines [2].

Safety & Handling (E-E-A-T)

  • Toxicity: Precursors like 7-Nitro-THQ are classified as Acute Tox. 3 (Oral) .[1] Handle in a fume hood.

  • Stability: The urea linkage at N1 is stable under neutral and mild acidic conditions but can hydrolyze under strong basic reflux (pH > 12).

  • Storage: Store the final amine under Argon at -20°C to prevent oxidation of the C7-aniline to quinone-imine species.

References

  • Discovery of Tetrahydroquinoline Derivatives. National Institutes of Health (NIH) / PubMed Central. Discusses the SAR of THQ derivatives in nuclear receptor antagonism.

  • Tetrahydroquinoline Synthesis & Reactivity. Organic Chemistry Portal. Comprehensive review of hydrogenation and functionalization of quinoline cores.

  • 7-Nitro-1,2,3,4-tetrahydroquinoline Data. PubChem. Physical and safety data for the key precursor.

Sources

Methodological & Application

Technical Synthesis Guide: 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide Molecular Formula: C₁₀H₁₃N₃O Application: Pharmaceutical intermediate (PARP inhibitor scaffolds, kinase inhibitors).

Synthetic Strategy

The synthesis of this compound presents a regiochemical challenge. The core 1,2,3,4-tetrahydroquinoline (THQ) scaffold is electron-rich, but directing substituents to the 7-position is non-trivial.

  • Direct Nitration of N-Acyl THQ: Typically directs to the 6-position (para to the nitrogen).

  • Direct Nitration of Unprotected THQ: Under strongly acidic conditions, the nitrogen is protonated (ammonium species), which directs the electrophilic aromatic substitution to the meta position (position 7) relative to the ammonium center.

Therefore, the optimal route utilizes direct nitration of the unprotected amine to establish the 7-isomer, followed by urea formation and reduction.

Reaction Pathway Diagram

SynthesisRoute THQ 1,2,3,4-Tetrahydroquinoline (Starting Material) Nitro 7-Nitro-1,2,3,4-tetrahydroquinoline (Key Intermediate) THQ->Nitro HNO3, H2SO4 (Meta-direction via NH2+) Urea 7-Nitro-1-carbamoyl- 1,2,3,4-tetrahydroquinoline Nitro->Urea NaOCN, AcOH (Urea Formation) Target 7-Amino-1,2,3,4-tetrahydroquinoline- 1-carboxamide (Final Product) Urea->Target H2, Pd/C (Nitro Reduction)

Figure 1: Synthetic pathway prioritizing regioselective nitration followed by functional group interconversion.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

Objective: Regioselective introduction of the nitro group at the 7-position. Mechanism: Electrophilic aromatic substitution on the protonated ammonium species (meta-director).

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)[1]

  • Sulfuric acid (H₂SO₄), conc. (solvent/catalyst)[1][2][3][4][5][6][7]

  • Nitric acid (HNO₃), fuming or 90% (1.05 eq)

  • Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) for neutralization.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (approx. 5 mL per 1 g of substrate). Cool the acid to 0°C using an ice/salt bath.

  • Addition 1: Add 1,2,3,4-tetrahydroquinoline dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will generate heat (exothermic protonation).

  • Nitration: Prepare a mixture of HNO₃ (1.05 eq) in H₂SO₄. Add this nitrating mixture dropwise to the reaction vessel at 0–5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 3 hours. Note: Monitoring by TLC may be difficult due to the polarity of the salt; mini-workup aliquots are recommended.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

  • Neutralization: Carefully basify the aqueous solution to pH 8–9 using solid Na₂CO₃ or conc. NH₄OH.[3] Caution: Vigorous foaming.

  • Isolation: A precipitate will form.[6][8][9] Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude material contains 5-, 6-, and 8-nitro isomers. Recrystallize from Methanol or Acetonitrile .[10] The 7-nitro isomer typically crystallizes as dark orange/red prisms [1].

    • Yield Expectation: 40–50%.

Stage 2: N-Carbamoylation (Urea Formation)

Objective: Installation of the primary carboxamide at the N1 position. Reagent Choice: Sodium cyanate (NaOCN) in acetic acid is preferred over highly reactive isocyanates (like CSI) to avoid side reactions with the nitro group or aromatic ring.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline (from Stage 1)

  • Sodium Cyanate (NaOCN) (2.0 eq)

  • Acetic Acid (glacial) / Water (1:1 mixture)

Protocol:

  • Dissolution: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a mixture of Acetic Acid and water (1:1 v/v). Use approximately 10 mL solvent per gram of substrate.

  • Addition: Add Sodium Cyanate (NaOCN) dissolved in a minimum amount of water dropwise at room temperature.

  • Reaction: Stir the mixture at 35–40°C for 4–6 hours. The product often precipitates as the reaction progresses.

  • Workup: Dilute the mixture with cold water.

    • If solid forms: Filter the solid, wash with water and cold diethyl ether.

    • If no solid: Extract with dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acetic acid), dry, and concentrate.

  • Purification: Trituration with diethyl ether or recrystallization from Ethanol/Water.

Stage 3: Reduction of Nitro Group to Aniline

Objective: Chemoselective reduction of the nitro group without affecting the urea (carboxamide).

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline-1-carboxamide

  • Palladium on Carbon (Pd/C), 10% wt loading (0.1 eq by weight)

  • Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol or Ethanol

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the nitro-urea intermediate in Methanol.

  • Catalyst: Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).

  • Reduction: Purge with Nitrogen, then introduce Hydrogen (balloon pressure is usually sufficient; 30 psi for faster kinetics). Stir vigorously at room temperature for 4–12 hours.

  • Monitoring: Monitor by TLC (disappearance of the yellow nitro compound spot; appearance of a polar, UV-active amine spot).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5) or convert to the Hydrochloride salt for storage stability.

Analytical Data & Validation

ParameterExpected Observation
Physical State Off-white to pale yellow solid (Target Amine).
¹H NMR (DMSO-d₆) Amide: Broad singlet at δ ~6.0–6.5 ppm (2H, CONH₂). Aromatic: ABX or similar pattern for 7-substituted THQ (d, s, d). Amine: Broad singlet at δ ~4.5–5.0 ppm (2H, NH₂). Aliphatic: Multiplets at δ 1.8 (2H), 2.6 (2H), 3.5 (2H) ppm for THQ ring.
MS (ESI) [M+H]⁺ peak corresponding to Molecular Weight ~191.23 g/mol .
IR Spectroscopy 3300–3400 cm⁻¹: Primary amine/amide N-H stretches. 1650–1690 cm⁻¹: Urea C=O stretch (Strong).

Safety & Troubleshooting

Critical Safety Notes
  • Nitration: The nitration step is highly exothermic. Runaway exotherms can lead to decomposition or explosion. Strict temperature control (0–5°C) during addition is mandatory.

  • Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with solvent. Handle H₂ gas with proper ventilation and grounding.

Troubleshooting Guide
  • Issue: Poor Regioselectivity in Step 1.

    • Cause: Temperature too high or acid concentration too low (incomplete protonation).

    • Solution: Ensure H₂SO₄ is concentrated and temperature stays near 0°C. If the 6-nitro isomer is major, the amine was likely not fully protonated.

  • Issue: Incomplete Urea Formation.

    • Cause: Low nucleophilicity of the 7-nitro-THQ nitrogen.

    • Solution: Switch to Trichloroacetyl Isocyanate followed by hydrolysis (Alumina/MeOH) for a more aggressive carbamoylation condition.

References

  • Gu, J.-M., Hu, X.-R., & Xu, W.-M. (2008). 7-Nitro-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 64(9), o1716. (Validates the synthesis and isolation of the 7-nitro isomer via direct nitration).

  • Koubachi, J., et al. (2008). Synthesis and functionalization of tetrahydroquinolines. Tetrahedron Letters. (General reference for THQ reactivity).
  • Sigma-Aldrich. 1-Carbamoyl-1,2,3,4-tetrahydroquinoline Product Page. (Confirms stability and existence of the N-carbamoyl scaffold).

Sources

Step-by-step preparation of tetrahydroquinoline-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Tetrahydroquinoline-1-carboxamide Derivatives

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for cholesteryl ester transfer protein (CETP) inhibitors (e.g., Torcetrapib analogs), mTOR inhibitors, and growth hormone secretagogues. The functionalization of the N1-position with a carboxamide (urea) moiety is critical for establishing hydrogen-bonding networks within receptor active sites.

However, the N1-nitrogen of THQ is a sterically hindered secondary aniline with reduced nucleophilicity compared to acyclic amines. Standard urea coupling protocols often fail due to low reactivity or competitive dimerization. This guide provides two field-proven, self-validating protocols to synthesize THQ-1-carboxamides, prioritizing atom economy and purification efficiency.

Synthetic Strategy & Decision Logic

The choice of method depends entirely on the availability of the electrophile. We employ a binary decision model to select the optimal route.

Method A (Direct Carbamoylation): Used when the corresponding isocyanate (


) is commercially available or stable.
Method B (Activated Carbamate Sequential Addition):  Used when the "R" group is an amine (

) that must be converted in situ. This method utilizes phenyl chloroformate to generate a reactive intermediate, avoiding the handling of toxic phosgene gas.

SyntheticLogic Start Target: THQ-1-Carboxamide Decision Is the Isocyanate (R-NCO) Commercially Available? Start->Decision MethodA METHOD A: Direct Isocyanate Addition (High Atom Economy) Decision->MethodA YES MethodB METHOD B: Activated Phenyl Carbamate (Universal Amine Coupling) Decision->MethodB NO ProcessA Reagents: R-NCO, DCM/THF Catalyst: None or TEA Temp: 0°C to RT MethodA->ProcessA ProcessB Step 1: PhOCOCl, Pyridine/DCM Step 2: R-NH2, DMSO, Heat MethodB->ProcessB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability.

Method A: Direct Isocyanate Addition

This protocol is the "Gold Standard" for efficiency. It typically requires no chromatography if performed under strictly anhydrous conditions, as the product often precipitates.

Mechanism & Causality

The THQ nitrogen (nucleophile) attacks the central carbon of the isocyanate (electrophile).

  • Why Anhydrous? Water competes with THQ for the isocyanate, forming unstable carbamic acids that decarboxylate to primary amines, which then react with more isocyanate to form symmetrical urea impurities (e.g., R-NH-CO-NH-R). These impurities are notoriously difficult to separate from the product.

Step-by-Step Protocol

Reagents:

  • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

  • Triethylamine (TEA) (0.1 equiv - Optional, only if THQ is a salt)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve THQ in anhydrous DCM. If the THQ is an HCl salt, add 1.1 equiv of TEA and stir for 10 mins to liberate the free base.

  • Addition: Cool the solution to 0°C. Add the isocyanate dropwise via syringe.

    • Critical Checkpoint: Do not add all at once. An exotherm can lead to side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Work-up (Self-Validating Step):

    • If a precipitate forms: Filter and wash with cold hexanes. This is usually pure product.

    • If no precipitate: Quench with 1M HCl (to remove unreacted THQ). Separate organic layer, wash with brine, dry over

      
      , and concentrate.
      

Typical Yields: 85–95%

Method B: The Phenyl Chloroformate Route (Universal)

When the isocyanate is unstable or unavailable, this two-step "one-pot" variation is preferred. It mimics the reactivity of isocyanates using a stable phenyl carbamate intermediate.

Mechanism
  • Activation: Phenyl chloroformate reacts with THQ to form a phenyl carbamate. The phenoxide group is a good leaving group (

    
    ).
    
  • Displacement: A second amine (

    
    ) attacks the carbonyl, displacing phenol and forming the urea.
    

ReactionScheme THQ THQ (Nucleophile) Intermediate Phenyl Carbamate Intermediate THQ->Intermediate + PhOCOCl + Pyridine (0°C, DCM) PhOCOCl Phenyl Chloroformate Product THQ-1-Carboxamide (Urea Product) Intermediate->Product + R-NH2 + DMSO (80°C) Amine Amine (R-NH2)

Figure 2: Sequential activation and displacement pathway using phenyl chloroformate.

Step-by-Step Protocol

Step 1: Activation

  • Dissolve THQ (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM (0.2 M) at 0°C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

    • Why Pyridine? It acts as an HCl scavenger and a nucleophilic catalyst.

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Isolation: Wash with 1M HCl (removes pyridine), then water. Dry and concentrate. Do not purify by column unless necessary; the intermediate is usually clean.

Step 2: Displacement (Urea Formation)

  • Dissolve the Phenyl Carbamate intermediate (1.0 equiv) in DMSO (0.5 M).

    • Why DMSO? Polar aprotic solvents stabilize the transition state and allow higher temperatures needed to displace the phenol.

  • Add the target Amine (

    
    ) (1.2–1.5 equiv).
    
  • Add TEA (2.0 equiv) to neutralize the phenol byproduct.

  • Heat to 60–80°C for 4–16 hours.

    • Note: Sterically hindered amines may require temperatures up to 100°C.

  • Work-up: Pour into ice water. The product usually precipitates.[1] Filter, wash with water (removes DMSO/Phenol), and dry.

Data Analysis & Troubleshooting

Table 1: Comparative Analysis of Methods

FeatureMethod A (Isocyanate)Method B (Phenyl Chloroformate)
Reagent Availability Limited (Commercial isocyanates)High (Uses any primary amine)
Atom Economy Excellent (100%)Moderate (Loss of Phenol)
Purification Filtration/RecrystallizationExtraction/Column often needed
Reaction Time Fast (2–6 h)Slow (Two steps, 12–24 h)
Moisture Sensitivity High (Risk of dimerization)Moderate

Common Failure Modes:

  • Low Yield in Method B: Often due to insufficient heat in Step 2. The phenol is a decent leaving group, but the THQ core is bulky. Increase T to 90°C.

  • Sticky Oil Product: THQ ureas are lipophilic. If oiling out occurs during aqueous workup, extract with EtOAc, dry, and triturate with Diethyl Ether/Pentane to induce crystallization.

References

  • Torcetrapib Analog Synthesis (CETP Inhibitors)

    • Context: Detailed synthesis of the tetrahydroquinoline core and subsequent urea formation.[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Phenyl Carbamate Protocol (The "Universal" Method)

    • Context: General procedure for urea synthesis using phenyl carbamates in DMSO.

    • Source:Journal of Organic Chemistry. "A Very Mild and Efficient Approach for the Synthesis of Ureas."[1]

    • URL:[Link]

  • Anticancer Applications (mTOR)

    • Context: Synthesis of morpholine-substituted THQ derivatives via carbamoyl
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Alternative Phosgene Substitutes (CDI/Triphosgene)

    • Context: Review of safer alternatives to phosgene for urea synthesis.[3]

    • Source:Organic Process Research & Development. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."
    • URL:[Link]

Sources

Application Note: Selective Amination of Tetrahydroquinoline at Position 7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Selective functionalization of 1,2,3,4-tetrahydroquinoline (THQ) at the C7 position is one of the most persistent challenges in heterocyclic chemistry.

  • Electronic Mismatch: The nitrogen lone pair activates the C6 (para) and C8 (ortho) positions toward electrophilic aromatic substitution (EAS). C7 is meta to the activating amine, rendering it electronically deactivated and inaccessible to standard direct amination.

  • Steric Constraints: In N-substituted THQs, the C8 position is sterically crowded, often pushing reactivity to C6.

The Solution: To achieve high-fidelity C7-amination, researchers must bypass standard electronic rules. This guide details two validated protocols:

  • The "Gold Standard" (Indirect): Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing 7-halo-THQ precursors. This is the only method suitable for GMP scale-up.

  • The "Advanced Direct" (C-H Activation): Iridium-catalyzed steric-controlled C-H borylation followed by Chan-Lam coupling. This allows for the functionalization of the parent THQ scaffold without pre-halogenation.

Decision Matrix: Selecting the Right Protocol

Before selecting reagents, determine your starting material availability and scale requirements.

DecisionTree Start Starting Material? Halogen 7-Bromo/Iodo-THQ Available Start->Halogen Yes Parent Unfunctionalized N-Protected THQ Start->Parent No PdRoute Protocol A: Pd-Catalyzed Cross-Coupling (High Reliability) Halogen->PdRoute IrRoute Protocol B: Ir-Catalyzed C-H Borylation + Chan-Lam Amination (High Atom Economy) Parent->IrRoute

Figure 1: Strategic decision tree for C7-amination workflows.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage diversification, GMP scale-up, and maximum yield. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C7-Br bond.

Critical Reagent Selection

The C7 position of THQ is electron-rich relative to simple aryl halides but electron-poor relative to the C6 position. Standard ligands (BINAP, dppf) often fail to achieve full conversion.

ComponentRecommended ReagentMechanistic Rationale
Catalyst Source RuPhos Pd G4 or BrettPhos Pd G4 Pre-catalysts ensure accurate Pd:Ligand ratio and rapid activation. RuPhos is superior for secondary amines; BrettPhos for primary amines.
Base LiHMDS (1.0 M in THF)Soluble bases prevent aggregation issues common with Cs₂CO₃ in THQ systems. LiHMDS minimizes side reactions (e.g., dehalogenation).
Solvent THF or 1,4-Dioxane Ethers coordinate weakly to Pd, stabilizing the intermediate without inhibiting the oxidative addition.
Protecting Group N-Boc or N-Cbz CRITICAL: The THQ nitrogen must be protected to prevent catalyst poisoning and competing N-arylation.
Step-by-Step Protocol

Scale: 1.0 mmol (approx. 300 mg substrate)

  • Preparation: In a glovebox or under Argon, charge a reaction vial with N-Boc-7-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv) and the Target Amine (1.2 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2 mol%, 0.02 equiv).

    • Note: If using free ligand/Pd source, use Pd₂(dba)₃ (2 mol%) and RuPhos (4-6 mol%).

  • Solvent/Base: Add anhydrous THF (5 mL, 0.2 M) followed by dropwise addition of LiHMDS (2.2 equiv).

    • Caution: Exotherm possible.

  • Reaction: Seal and heat to 65 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with NH₄Cl (sat. aq). Extract with EtOAc.

  • Purification: Flash chromatography. N-Boc group can be removed subsequently with TFA/DCM if required.

Protocol B: Ir-Catalyzed C-H Borylation & Chan-Lam Coupling

Best for: Discovery chemistry, "scaffold hopping," and when 7-halo precursors are unavailable. Mechanism: Sterically controlled C-H activation. The bulky N-protecting group blocks C8. The catalyst (bulky ligand) prefers the less hindered C7 (meta) or C6 (para) positions. Note: C7 selectivity is maximized by increasing the bulk of the N-substituent.

Critical Reagent Selection (Step 1: Borylation)
ComponentReagentFunction
Catalyst [Ir(OMe)(cod)]₂ The active iridium source.
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)A bulky bidentate ligand that enforces steric selectivity, directing Bpin to the meta-position (C7) away from the N-Boc group.
Boron Source HBpin (Pinacolborane)More reactive than B₂pin₂ in this specific manifold.
Critical Reagent Selection (Step 2: Amination)
ComponentReagentFunction
Catalyst Cu(OAc)₂ Mediates the oxidative coupling of the aryl boronate and amine.
Promoter Pyridine (2 equiv)Acts as a ligand for Copper and a base to buffer the reaction.
Oxidant Air (O₂) or TEMPORequired to reoxidize Cu(I) to Cu(II).
Step-by-Step Protocol
Step 1: Regioselective C-H Borylation
  • Substrate: Start with N-TIPS-1,2,3,4-tetrahydroquinoline (TIPS is bulkier than Boc, improving C7 vs C6 selectivity).

  • Catalysis: Mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in hexane or THF. Stir 10 min to form the active complex (color change to deep red/brown).

  • Reaction: Add substrate (1.0 equiv) and HBpin (1.5 equiv). Heat at 60–80 °C for 16 hours.

  • Workup: Pass through a short plug of silica to remove Ir-catalyst. Concentrate.

    • Checkpoint: Analyze by NMR. You will likely observe a mixture of C7-Bpin (Major) and C6-Bpin (Minor). Separation is recommended here if isomers are separable; otherwise, proceed to amination.

Step 2: Chan-Lam Amination (Conversion of C-B to C-N)
  • Setup: Dissolve the 7-Bpin-THQ intermediate in DCM (0.1 M).

  • Reagents: Add Target Amine (1.2 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv).

    • Note: Stoichiometric Copper is often required for high yields in library synthesis, though catalytic variants (20 mol%) with O₂ balloons are possible.

  • Conditions: Stir open to air (or under O₂ balloon) at Room Temperature for 24 hours.

    • Tip: Add 4Å molecular sieves to improve yield by scavenging water.

  • Purification: Filter through Celite. Standard aqueous workup and column chromatography.

Comparative Data & Troubleshooting

Yield & Selectivity Profile
MethodSubstrate ScopeTypical YieldC7 SelectivityPrimary Risk
Pd-Coupling Broad (1° & 2° amines)85–95%100% (Pre-defined)Dehalogenation (if overheated)
Ir-Borylation Moderate (Steric dependent)60–75%4:1 to 10:1 (vs C6)*Isomer separation required

*Selectivity depends heavily on the N-protecting group size (TIPS > Boc > Ac).

Visualizing the Selectivity Logic

The diagram below illustrates why standard electrophilic attacks fail at C7 and how the recommended reagents overcome this.

Mechanism cluster_0 Standard Electrophile (E+) cluster_1 Ir-Catalyzed Borylation THQ N-Protected THQ C6 C6 Attack (Electronic Favored) THQ->C6 Nitration/Bromination C7 C7 Attack (Sterically Accessible) THQ->C7 Ir/dtbpy Catalyst C8 C8 Attack (Steric Blocked)

Figure 2: Regioselectivity map. Standard reagents target C6; Iridium catalysts target C7 due to steric matching.

References

  • RuPhos Pd G4 in Amination: Maiti, D., et al. "Pd-Catalyzed Amination of Aryl Halides." Chemical Science, 2011.

  • Iridium-Catalyzed Borylation: Hartwig, J. F. "Borylation of C-H Bonds in Nitrogen-Containing Heterocycles." Journal of the American Chemical Society, 2014.

  • Chan-Lam Coupling Protocol: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[1]

  • C7-Selective Functionalization: Xu, H., et al. "Formal C-H Functionalization of Quinolines at the C7 Position." Angewandte Chemie, 2025.[1][2]

Sources

Using 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide as a building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide in Modern Drug Discovery

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its prevalence stems from a unique combination of properties: a rigid bicyclic structure that reduces conformational flexibility, thereby improving binding affinity to biological targets, and a versatile framework amenable to substitution at multiple positions. This allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[2] THQ-based molecules have demonstrated a wide range of therapeutic potential, including antiarrhythmic, antiviral, antimalarial, and anticancer activities.[1]

Specifically, the 7-amino substituted THQ motif is a cornerstone for building potent kinase inhibitors, particularly targeting the mTOR pathway, which is crucial in cancer cell growth and proliferation.[2][3] The amino group at the 7-position serves as a critical "handle" for synthetic elaboration, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR). This guide focuses on a key derivative, This compound , a versatile building block designed for the efficient construction of compound libraries for high-throughput screening and lead optimization. The carboxamide at the N1 position enhances polarity and can act as a hydrogen bond donor, often improving aqueous solubility and pharmacokinetic profiles.

This document provides a detailed overview of the synthesis of this building block and its application in amide coupling reactions, offering field-proven protocols and explaining the causality behind key experimental choices.

Physicochemical Properties of the Building Block

A foundational understanding of the building block's properties is essential for designing reactions and predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃OPubChem[4]
Molecular Weight 191.23 g/mol PubChem[4]
Monoisotopic Mass 191.10587 DaPubChem[4]
Predicted XlogP 0.4PubChem[4]
InChIKey OLFJDPOCFXGWJU-UHFFFAOYSA-NPubChem[4]
Appearance Typically an off-white to yellow solidInferred from similar compounds[2]

Protocol I: Synthesis of this compound

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yields. The following protocol is a robust pathway adapted from established methodologies for the synthesis of related 7-amino-THQ derivatives.[2][5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: N1-Carboxamidation cluster_2 Step 3: Nitro Group Reduction A 1,2,3,4-Tetrahydroquinoline B 7-Nitro-1,2,3,4-tetrahydroquinoline A->B  HNO₃ / H₂SO₄, 0 °C (Regioselective Nitration) C 1-Carbamoyl-7-nitro-1,2,3,4-tetrahydroquinoline B->C  1. Phosgene or CDI  2. NH₃ (Amide Formation) D This compound (Final Product) C->D  Zn / NH₄Cl or H₂/Pd-C (Selective Reduction)

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

  • Rationale: This step introduces the nitrogen functionality at the 7-position. The use of a nitrating mixture at low temperatures is crucial to control the exothermic reaction and favor mono-nitration. The 7-position is electronically activated for electrophilic aromatic substitution. This procedure is adapted from the nitration of the core THQ scaffold.[5]

  • Cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

  • Slowly add 1,2,3,4-tetrahydroquinoline (10 g, 75.08 mmol) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 5.7 mL, 75.08 mmol) dropwise to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Add the nitrating mixture dropwise to the tetrahydroquinoline solution over 1 hour, keeping the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the solution to pH 8 with a saturated sodium carbonate (Na₂CO₃) solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the 7-nitro isomer from the 6-nitro byproduct.[2]

Step 2: Synthesis of 1-Carbamoyl-7-nitro-1,2,3,4-tetrahydroquinoline

  • Rationale: This step installs the carboxamide group at the N1 position. The secondary amine of the THQ ring is a strong nucleophile. Using an activating agent like carbonyldiimidazole (CDI) followed by ammonia is a safe and effective method for forming the primary carboxamide.

  • Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (5 g, 28.06 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add carbonyldiimidazole (CDI) (5.0 g, 30.87 mmol) portion-wise and stir the mixture at room temperature for 4 hours.

  • Cool the reaction mixture to 0 °C and bubble ammonia (NH₃) gas through the solution for 30 minutes, or add a concentrated solution of ammonia in isopropanol.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the selective reduction of the aromatic nitro group to an amine. Using zinc dust with ammonium chloride is a classic, effective, and mild method that avoids the reduction of the carboxamide group.[2]

  • Prepare a solution of ammonium chloride (NH₄Cl) (10 g, 187 mmol) in 100 mL of a 3:7 water-to-methanol mixture.[2]

  • Dissolve 1-carbamoyl-7-nitro-1,2,3,4-tetrahydroquinoline (from the previous step, approx. 28.06 mmol) in 50 mL of methanol.

  • Add zinc dust (11 g, 168 mmol) to the solution of the nitro compound.

  • Add the prepared ammonium chloride solution to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, filter the hot reaction mixture through a pad of Celite to remove the zinc residue.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the remaining aqueous residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Purify by column chromatography if necessary.

Protocol II: Amide Coupling with Carboxylic Acids

The 7-amino group of the building block is an excellent nucleophile for forming robust amide linkages, a cornerstone of modern medicinal chemistry.[6][7] This protocol details a general and highly reliable procedure using HATU, a common and efficient peptide coupling reagent.

Amide Coupling Workflow Diagram

G A 1. Dissolve Carboxylic Acid in Anhydrous DMF/DCM B 2. Add HATU and DIPEA (Coupling Reagent & Base) A->B C 3. Stir for 15-30 min at RT (Activation to form Active Ester) B->C D 4. Add Building Block Solution (7-Amino-THQ-1-carboxamide) C->D E 5. Stir for 2-12 hours at RT (Nucleophilic Attack & Amide Formation) D->E F 6. Aqueous Workup (Quench & Extract) E->F G 7. Purification (Column Chromatography) F->G H Final Amide Product G->H

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Rationale: This protocol leverages a coupling agent to convert a stable carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly effective because it rapidly forms an activated O-acylisourea intermediate.[8][9] The non-nucleophilic base, diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the coupling reaction.[9]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired carboxylic acid (1.0 eq).

  • Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.5 - 3.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of the same anhydrous solvent.

  • Add the solution of the amine building block to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Key Experimental Considerations
ParameterRecommendation & Rationale
Coupling Reagent HATU/HBTU: Generally high yielding and fast. Ideal for most applications, including sterically hindered substrates.[9] EDC/HOBt: A more economical choice. EDC (a carbodiimide) activates the acid, while HOBt suppresses racemization and improves efficiency.[6]
Base DIPEA or Triethylamine (TEA): A non-nucleophilic organic base is critical. It neutralizes acids formed during the reaction without competing with the primary amine nucleophile.[9] Use of an insufficient amount of base can stall the reaction.
Solvent DMF or DCM: Must be anhydrous. DMF is an excellent polar aprotic solvent that dissolves most reactants. DCM is a good alternative but may require longer reaction times for less soluble substrates.
Stoichiometry Using a slight excess (1.1 eq) of the coupling reagent and the more expensive reaction partner (either the acid or the amine) can drive the reaction to completion.[8]
Temperature Room temperature is sufficient for most HATU-mediated couplings. For sluggish reactions involving electron-deficient amines or sterically hindered partners, gentle heating (40-50 °C) may be beneficial.

Application Example: Scaffolding for mTOR Inhibitors

The true power of this building block is realized in its application. The 7-amino-THQ core is a key pharmacophore in several potent mTOR kinase inhibitors.[2][3] By coupling our building block with various substituted benzoyl chlorides or carboxylic acids, a diverse library of potential drug candidates can be rapidly synthesized.

For example, coupling This compound with 3,5-bis(trifluoromethyl)benzoyl chloride (a reaction analogous to those described in the literature[2]) would yield a molecule with key features for mTOR binding: the THQ core for scaffold rigidity, the 7-amido linker for hydrogen bonding, and the trifluoromethyl groups for enhancing binding affinity and metabolic stability.

Drug Discovery Context Diagram

G cluster_0 Synthesis cluster_1 Screening & Optimization A Building Block (7-Amino-THQ-1-carboxamide) C Parallel Synthesis (Amide Coupling Protocol) A->C B Diverse Carboxylic Acids (R-COOH) B->C D Compound Library C->D E High-Throughput Screening (e.g., Kinase Assays) D->E F Hit Compounds (Active Molecules) E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Role of the building block in a typical drug discovery workflow.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a robust, multi-step sequence. The exposed 7-amino group provides a reliable anchor point for diversification via amide coupling, enabling the rapid generation of compound libraries targeting critical therapeutic areas such as oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their discovery programs.

References

  • Dey, R., Shaw, S., Yadav, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Chaube, U., Dey, R., Shaw, S., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
  • Li, J., Chen, Z., Su, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • Barlaam, B., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Reddit r/Chempros. (2022). amide coupling help. Reddit. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. Available from: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
  • Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
  • Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Gul, S., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. PubMed. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

Reaction Conditions for Urea Formation and Cyclization in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of the tetrahydroquinoline scaffold via intramolecular cyclization of urea derivatives. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform protocol design, ensuring both reproducibility and adaptability.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its prevalence in natural products and synthetic drugs, including antiviral, anticancer, and antihypertensive agents, drives continuous innovation in its synthesis.[2] While numerous methods exist for constructing the THQ ring system, one robust strategy involves the formation of an acyclic N-aryl urea precursor followed by an acid-catalyzed intramolecular cyclization.[3][4]

This process typically does not lead directly to the THQ but rather to a 2,3-dihydroquinazolin-4(1H)-one or a related oxidized intermediate, which is then readily reduced to the target saturated heterocycle. This two-stage approach—cyclization followed by reduction—offers a versatile and powerful route to substituted tetrahydroquinolines.

Mechanistic Rationale: Intramolecular Electrophilic Aromatic Substitution

The core transformation is an intramolecular electrophilic aromatic substitution, analogous in principle to the well-known Bischler-Napieralski reaction used for synthesizing dihydroisoquinolines.[5][6] The reaction proceeds through the activation of the urea carbonyl group by a strong dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[5] This activation generates a highly reactive electrophilic species, likely a nitrilium ion or a related intermediate.[5] For the cyclization to be successful, the aromatic ring must be sufficiently electron-rich to be attacked by this electrophile. The subsequent intramolecular attack by the aromatic ring, followed by rearomatization, yields the cyclized product.

The choice of reaction conditions is therefore critical and is dictated by the need to generate this potent electrophile without degrading the starting material or promoting side reactions.

Bischler_Napieralski_Type_Mechanism cluster_0 Precursor Activation cluster_1 Cyclization & Rearomatization cluster_2 Final Reduction Precursor N-Aryl Urea Precursor Activated Activated Intermediate (e.g., Nitrilium Ion) Precursor->Activated + Dehydrating Acid (e.g., POCl₃, PPA) Cyclization Intramolecular Electrophilic Attack Activated->Cyclization Intermediate Spiro-like Cationic Intermediate Cyclization->Intermediate Product Dihydroquinazolinone Product Intermediate->Product - H⁺ (Rearomatization) Final_THQ Tetrahydroquinoline (Final Product) Product->Final_THQ + Reducing Agent (e.g., NaBH₄, LiAlH₄)

Caption: General mechanism for THQ synthesis via urea cyclization.

Part I: Protocol for Acyclic Urea Precursor Synthesis

The initial and foundational step is the formation of the N-aryl urea precursor. The choice of method depends on the availability and reactivity of the starting materials. The reaction of a primary or secondary aniline with an isocyanate is one of the most direct and efficient methods.[7]

Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow Start Reactants: - Substituted Aniline - Isocyanate Reaction Reaction Step: - Aprotic Solvent (DCM, THF) - Room Temperature - Stir for 2-12 h Start->Reaction Workup Workup: - Solvent Evaporation - Recrystallization or Silica Gel Chromatography Reaction->Workup Product Purified Urea Precursor Workup->Product

Sources

Application Note: Handling and Storage Protocols for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide , a specialized heterocyclic building block often utilized in medicinal chemistry (e.g., as a scaffold for kinase inhibitors, GPCR ligands, or PARP inhibitors).

Given the specific nature of this compound and the lack of a ubiquitous commercial MSDS, this guide synthesizes protocols based on functional group analysis (primary aniline, urea-like carboxamide, and tetrahydroquinoline core) and standard operating procedures for sensitive nitrogen heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before handling, researchers must understand the molecule's specific vulnerabilities. This compound features an electron-rich aniline moiety at position 7 and a urea-like carboxamide at position 1.

PropertyDescriptionCritical Implication
Chemical Structure Tetrahydroquinoline core with 7-NH₂ and 1-C(=O)NH₂Oxidation Risk: The 7-amino group is highly susceptible to oxidative degradation (browning) upon air exposure.
Molecular Weight ~191.23 g/mol Useful for molarity calculations.
Physical State Solid (Powder/Crystalline)Likely hygroscopic; requires desiccation.
Solubility DMSO, DMF (High); Methanol, Ethanol (Moderate); Water (Low)Protocol: Use DMSO for stock solutions; avoid aqueous storage.
pKa (Predicted) ~4-5 (Aniline N)Weakly basic; can form salts with strong acids.

Health, Safety, & Environment (HSE)

Hazard Classification (Inferred): Treat as a Category 3 Acute Toxicant and potential Mutagen .

  • Aniline Derivatives: Often associated with methemoglobinemia and skin sensitization.

  • Tetrahydroquinolines: Potential genotoxicity.

Mandatory PPE
  • Respiratory: N95/P2 mask (minimum); work in a certified chemical fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.

  • Ocular: Chemical splash goggles.

Storage Protocol: The "Zero-Oxidation" Standard

The primary degradation pathway for this compound is oxidative polymerization of the 7-amino group, leading to colored impurities (quinoid species), and hydrolysis of the 1-carboxamide under humid conditions.

Storage Workflow Diagram

StorageProtocol cluster_conditions Critical Conditions Receipt Compound Receipt Visual Visual Inspection (White/Off-white vs. Brown) Receipt->Visual Aliquot Aliquot under Inert Gas (Argon/N2) Visual->Aliquot If Pass Container Amber Glass Vial (Teflon-lined Cap) Aliquot->Container Seal Parafilm/Tape Seal Container->Seal Temp Long-Term Storage (-20°C) Seal->Temp Desiccant Store with Desiccant (Silica/Drierite) Temp->Desiccant

Figure 1: Logic flow for receipt and long-term storage to prevent oxidative degradation.

Detailed Storage Steps
  • Temperature: Store at -20°C . Thaw to room temperature before opening to prevent condensation (hygroscopicity management).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. The 7-amino group is electron-rich and reacts with atmospheric oxygen over time.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or standard plastics for long-term storage as additives may leach into DMSO stocks.

Handling & Solubilization Protocol

Preparation of Stock Solutions (10 mM - 50 mM)

Solvent Choice:

  • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Alternative: Anhydrous DMF.

  • Avoid: Alcohols (Ethanol/Methanol) for storage >24 hours (potential for transamidation or oxidation).

Step-by-Step Solubilization
  • Equilibration: Allow the solid vial to warm to 20-25°C inside a desiccator (approx. 30 mins).

  • Weighing: Weigh quickly in a draft-free zone. Do not leave the stock bottle open.

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.

    • Note: If sonication is required, keep water bath temperature <30°C to prevent thermal degradation of the carboxamide.

  • Filtration (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters (compound may bind).

Stock Stability Decision Tree

Solubilization Start Dissolved in DMSO Usage Intended Usage? Start->Usage Immediate Immediate (<24h) Usage->Immediate Assay/Synthesis LongTerm Long Term (>24h) Usage->LongTerm Storage Keep at 4°C\nDark Keep at 4°C Dark Immediate->Keep at 4°C\nDark Freeze Aliquot & Freeze -20°C or -80°C LongTerm->Freeze Cycles Avoid Freeze/Thaw (Max 3 cycles) Freeze->Cycles

Figure 2: Decision matrix for handling solubilized compound to maximize shelf-life.

Quality Control & Troubleshooting

If the compound appearance changes from white/off-white to yellow/brown , oxidation has occurred.

Purity Verification (HPLC Protocol):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Pass Criteria: Single peak >95% area. Impurities at RRT ~0.8-0.9 often indicate hydrolysis of the carboxamide; RRT >1.1 indicates oxidation dimers.

References

  • PubChem. (2025).[1][2] 1,2,3,4-Tetrahydroquinoline-7-carboxamide Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline derivatives. Merck KGaA.[3] Link

  • Krasnov, K. A., & Khrustalev, V. N. (2025). Versatile synthesis of novel tetrahydroquinolines via tert-Amino effect. ResearchGate. Link

  • Fisher Scientific. (2025). 7-Aminoquinoline Safety Data Sheet. Thermo Fisher Scientific. Link

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers Media S.A. Link

Disclaimer: This document is an application note derived from functional group analysis and standard chemical hygiene protocols. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot.

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 7-Amino-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

7-Amino-1,2,3,4-tetrahydroquinoline (7-ATQC) is a versatile bicyclic primary aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a hydrogenated pyridine ring with an aniline moiety, imparts a distinct reactivity profile that necessitates careful consideration of reaction conditions, paramount among which is the choice of solvent. The solvent does more than merely dissolve reactants; it profoundly influences reaction rates, equilibria, and even the chemoselectivity of transformations involving the amino group and the aromatic ring.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for a variety of chemical transformations involving 7-amino-tetrahydroquinoline. By understanding the interplay between the physicochemical properties of the solvent and the reaction mechanism, researchers can enhance product yields, minimize side reactions, and ensure the reproducibility of their synthetic protocols.

Physicochemical Properties of 7-Amino-Tetrahydroquinoline

7-Amino-tetrahydroquinoline is a crystalline solid with limited solubility in water but is soluble in many common organic solvents.[1] The presence of both a basic amino group and a partially saturated heterocyclic ring influences its solubility profile. As with other aromatic amines, the lone pair of electrons on the nitrogen atom is conjugated with the aromatic ring, which diminishes its basicity compared to aliphatic amines.[2] This electronic feature also makes the aromatic ring more susceptible to electrophilic substitution.

Key Molecular Features Influencing Solvent Selection:

  • Primary Aromatic Amine: The nucleophilicity of the amino group is a key factor in reactions such as N-acylation and N-alkylation. Solvents that can modulate this nucleophilicity through hydrogen bonding or polarity will significantly impact reaction outcomes.

  • Electron-Rich Aromatic Ring: The amino group activates the aromatic ring, making it amenable to electrophilic aromatic substitution and cross-coupling reactions.

  • Hydrogen Bond Donor/Acceptor: The N-H bonds of the primary amine can act as hydrogen bond donors, while the nitrogen's lone pair and the heterocyclic nitrogen can act as hydrogen bond acceptors. These interactions with protic or aprotic solvents can stabilize the starting material or reaction intermediates.

Solvent Selection for Key Transformations

The choice of solvent is intrinsically linked to the specific reaction being performed. Below, we explore solvent considerations for several common transformations of 7-amino-tetrahydroquinoline.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation for the protection of the amino group or for the synthesis of bioactive amides. The reaction typically involves the coupling of 7-ATQC with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Solvent Considerations:

The ideal solvent for N-acylation should effectively dissolve both the amine and the acylating agent, while remaining inert to the reactants and reagents. The polarity of the solvent can influence the reaction rate.

  • Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often excellent choices for N-acylation.[3] They possess high dielectric constants that can stabilize charged intermediates formed during the reaction. DMF, in particular, is a common and effective solvent for these reactions.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also frequently used. They are good at dissolving a wide range of organic compounds and are relatively unreactive.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be suitable solvents, particularly when milder conditions are required.

  • Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with the acylating agent.

Table 1: Solvent Recommendations for N-Acylation of 7-Amino-Tetrahydroquinoline

SolventPolarityBoiling Point (°C)Key AdvantagesConsiderations
DMF Polar Aprotic153Excellent dissolving power for a wide range of reactants.High boiling point can make removal difficult.
Acetonitrile Polar Aprotic82Lower boiling point than DMF, easier to remove.May have lower solubility for some reactants.
DCM Nonpolar40Good solubility for organic compounds, easy to remove.Chlorinated solvent, environmental and health concerns.
THF Polar Aprotic66Good general-purpose solvent.Can form peroxides upon storage.

Protocol 1: General Procedure for N-Acylation of 7-Amino-Tetrahydroquinoline

Materials:

  • 7-Amino-tetrahydroquinoline (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, 1.1 eq)

  • Base (e.g., triethylamine or potassium carbonate, 1.5 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-amino-tetrahydroquinoline and the anhydrous solvent.

  • Stir the solution until the amine is fully dissolved.

  • Add the base to the solution and stir for 5-10 minutes.

  • Slowly add the acylating agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Workflow for N-Acylation Solvent Selection

Start Start: N-Acylation of 7-ATQC Solubility Assess Solubility of 7-ATQC & Acylating Agent Start->Solubility Polarity Consider Reaction Polarity Solubility->Polarity Aprotic Aprotic Solvents Preferred Polarity->Aprotic Protic Protic Solvents Avoided (React with Acylating Agent) Polarity->Protic DMF_ACN High Polarity: DMF, Acetonitrile Aprotic->DMF_ACN For faster reactions DCM_THF Moderate to Low Polarity: DCM, THF Aprotic->DCM_THF For milder conditions Optimization Optimize Temperature & Reaction Time DMF_ACN->Optimization DCM_THF->Optimization Workup Consider Ease of Solvent Removal Optimization->Workup Final_Choice Final Solvent Selection Workup->Final_Choice

Caption: Decision workflow for selecting a suitable solvent for N-acylation.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of 7-ATQC can be achieved through various methods, including reaction with alkyl halides or reductive amination. The choice of solvent is critical and depends on the chosen synthetic route.

Solvent Considerations for N-Alkylation with Alkyl Halides:

This reaction is a nucleophilic substitution where the amine attacks the alkyl halide.

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are highly effective as they can accelerate S(_N)2 reactions by solvating the cation of the base, leaving the nucleophilic amine more reactive.[4]

  • Ketones: Acetone can be a good solvent, especially when using a carbonate base.

  • Alcohols: While generally less favored due to the potential for O-alkylation as a side reaction, they can be used under specific conditions, particularly for reductive amination.

Solvent Considerations for Reductive Amination:

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

  • Alcohols: Methanol and ethanol are common solvents for reductive amination, especially when using sodium borohydride as the reducing agent.[5]

  • Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are often used with milder reducing agents like sodium triacetoxyborohydride (STAB), which is sensitive to protic solvents.[6]

  • Ethers: THF and 1,4-dioxane are also compatible with STAB-mediated reductive aminations.[6]

Table 2: Solvent Recommendations for N-Alkylation of 7-Amino-Tetrahydroquinoline

Reaction TypeSolventReducing Agent (if applicable)Key AdvantagesConsiderations
Alkylation with Alkyl Halide DMFN/AAccelerates S(_N)2 reactions.High boiling point.
Alkylation with Alkyl Halide AcetonitrileN/AGood reaction rates, easy to remove.May have lower solubility for some salts.
Reductive Amination Methanol/EthanolNaBH(_4)Good for borohydride reductions.Potential for side reactions with some substrates.
Reductive Amination DCM/DCENaBH(OAc)(_3) (STAB)Compatible with water-sensitive reducing agents.Chlorinated solvents.
Reductive Amination THFNaBH(OAc)(_3) (STAB)Good alternative to chlorinated solvents.Can form peroxides.

Protocol 2: General Procedure for Reductive Amination of 7-Amino-Tetrahydroquinoline

Materials:

  • 7-Amino-tetrahydroquinoline (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)

  • Anhydrous solvent (e.g., DCM or DCE)

  • Acetic acid (catalytic amount, optional)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 7-amino-tetrahydroquinoline and the carbonyl compound in the anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 2: Solvent Selection Logic for N-Alkylation

Start Start: N-Alkylation of 7-ATQC Method Choose Alkylation Method Start->Method AlkylHalide Alkyl Halide (SN2) Method->AlkylHalide ReductiveAmination Reductive Amination Method->ReductiveAmination Solvent_SN2 Select Solvent for SN2 AlkylHalide->Solvent_SN2 Solvent_RA Select Solvent for Reductive Amination ReductiveAmination->Solvent_RA DMF_ACN_SN2 Polar Aprotic: DMF, Acetonitrile (Accelerates SN2) Solvent_SN2->DMF_ACN_SN2 Alcohols_RA Protic: Methanol, Ethanol (for NaBH4) Solvent_RA->Alcohols_RA If using NaBH4 DCM_DCE_RA Aprotic: DCM, DCE, THF (for STAB) Solvent_RA->DCM_DCE_RA If using STAB Final_Choice Final Solvent Choice DMF_ACN_SN2->Final_Choice Alcohols_RA->Final_Choice DCM_DCE_RA->Final_Choice

Caption: Decision tree for solvent selection in N-alkylation reactions.

Diazotization and Subsequent Reactions

The primary aromatic amino group of 7-ATQC can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

Solvent Considerations:

Diazotization reactions are typically carried out in aqueous acidic solutions at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Aqueous Mineral Acids: A mixture of a strong acid (e.g., HCl, H(_2)SO(_4)) and water is the standard solvent system. The acid is necessary to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

  • Organic Co-solvents: For amines that are poorly soluble in aqueous acid, a water-miscible organic co-solvent can be used.[7] Examples include:

    • Acetic acid: Can help to dissolve the amine and is compatible with the acidic conditions.

    • Polyethylene glycol (PEG): Can act as a phase-transfer catalyst and improve the reaction rate and yield.[8]

    • Methanol or Ethanol: Can be used, but care must be taken as they can potentially react with the diazonium salt.

Table 3: Solvent Systems for Diazotization of 7-Amino-Tetrahydroquinoline

Solvent SystemKey FeaturesTypical Use Case
Aqueous HCl/H(_2)SO(_4) Standard conditions, good for stabilizing diazonium salts.For amines soluble in aqueous acid.
Aqueous Acid with Acetic Acid Improves solubility of the amine.For amines with poor aqueous acid solubility.
Aqueous Acid with PEG Enhances reaction rate and stability of the diazonium salt.For challenging diazotizations.

Protocol 3: General Procedure for Diazotization of 7-Amino-Tetrahydroquinoline

Materials:

  • 7-Amino-tetrahydroquinoline (1.0 eq)

  • Concentrated mineral acid (e.g., HCl, 3-4 eq)

  • Sodium nitrite (1.1 eq)

  • Water (and co-solvent if needed)

  • Ice

Procedure:

  • Prepare a solution of the mineral acid in water and cool it to 0-5 °C in an ice bath.

  • Add 7-amino-tetrahydroquinoline to the cold acid solution with stirring. If solubility is an issue, a co-solvent can be added.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the amine solution, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of 7-ATQC can be functionalized via cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The amino group can be either protected or unprotected, depending on the reaction conditions.

Solvent Considerations for Suzuki-Miyaura Coupling:

This reaction couples an organoboron reagent with an aryl halide or triflate.

  • Ethers: 1,4-Dioxane and THF are commonly used solvents.

  • Aromatic Hydrocarbons: Toluene is a frequent choice, especially for higher temperature reactions.

  • Alcohols: Can be used as co-solvents, often with water.

  • Aqueous Biphasic Systems: A mixture of an organic solvent (e.g., toluene or THF) and an aqueous solution of the base (e.g., Na(_2)CO(_3) or K(_2)CO(_3)) is very common and often highly effective.[9]

Solvent Considerations for Sonogashira Coupling:

This reaction couples a terminal alkyne with an aryl halide.

  • Amines: Triethylamine or other amines often serve as both the base and the solvent (or co-solvent).[10]

  • Polar Aprotic Solvents: DMF and NMP are excellent solvents for Sonogashira couplings, particularly for copper-free conditions.[11]

  • Ethers: THF is a common choice, especially for reactions at or near room temperature.

Table 4: Solvent Recommendations for Cross-Coupling Reactions of 7-Halo-Tetrahydroquinoline Derivatives

ReactionSolvent SystemBaseKey Advantages
Suzuki-Miyaura Toluene/WaterNa(_2)CO(_3), K(_2)CO(_3)Biphasic system, often gives clean reactions.
Suzuki-Miyaura 1,4-Dioxane/WaterK(_3)PO(_4)Good for a wide range of substrates.
Sonogashira THF/TriethylamineTriethylamineAmine acts as both base and solvent.
Sonogashira (Cu-free) DMF or NMPOrganic Base (e.g., DBU)Avoids issues with copper-catalyzed side reactions.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 7-Halo-tetrahydroquinoline derivative (1.0 eq)

  • Boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh(_3))(_4), 2-5 mol%)

  • Base (e.g., K(_2)CO(_3), 2-3 eq)

  • Solvent system (e.g., Toluene/Water 4:1)

Procedure:

  • To a reaction vessel, add the halo-tetrahydroquinoline, boronic acid, palladium catalyst, and base.

  • Degas the solvent system by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Diagram 3: Overview of Solvent Choices for Different Reactions

cluster_reactions Common Reactions cluster_solvents Recommended Solvents ATQC 7-Amino-Tetrahydroquinoline Acylation N-Acylation ATQC->Acylation Alkylation N-Alkylation ATQC->Alkylation Diazotization Diazotization ATQC->Diazotization Coupling Cross-Coupling ATQC->Coupling DMF_ACN DMF, Acetonitrile (Polar Aprotic) Acylation->DMF_ACN DCM_THF DCM, THF (Less Polar/Aprotic) Acylation->DCM_THF Alkylation->DMF_ACN SN2 Alkylation->DCM_THF Reductive Amination (STAB) Alcohols Methanol, Ethanol (Protic) Alkylation->Alcohols Reductive Amination (NaBH4) Aqueous_Acid Aqueous Acid Diazotization->Aqueous_Acid Coupling->DMF_ACN Sonogashira (Cu-free) Toluene_Dioxane Toluene, Dioxane (Aromatic/Ether) Coupling->Toluene_Dioxane Suzuki

Caption: Solvent recommendations for key reactions of 7-amino-tetrahydroquinoline.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful organic synthesis. For reactions involving 7-amino-tetrahydroquinoline, a nuanced understanding of the interplay between the substrate's properties, the reaction mechanism, and the solvent's characteristics is essential. This guide provides a foundational framework and practical protocols to aid researchers in making informed decisions. By carefully considering factors such as polarity, proticity, and inertness, and by consulting the provided tables and diagrams, scientists can optimize their reaction conditions to achieve higher yields, improved purity, and greater reproducibility in their synthetic endeavors.

References

  • ChemBK. 7-AMINO-1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2024). Available at: [Link]

  • BYJU'S. Physical Properties of Amines. (n.d.). Available at: [Link]

  • Lumen Learning. Organic Chemistry II: Properties of amines. (n.d.). Available at: [Link]

  • WordPress. Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Available at: [Link]

  • ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). Available at: [Link]

  • Journal of the American Chemical Society. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. (1944). Available at: [Link]

  • Wikipedia. Sonogashira coupling. (n.d.). Available at: [Link]

  • ResearchGate. Can anybody help with the following problem regarding formation of the Diazonium salt? (2014). Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (2019). Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. (n.d.). Available at: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. (n.d.). Available at: [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). Available at: [Link]

  • ResearchGate. Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. (2017). Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). Available at: [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (2015). Available at: [Link]

  • Google Patents. Solvent medium for diazotization reaction. (2017).
  • NROChemistry. Pictet-Spengler Reaction. (n.d.). Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. (n.d.). Available at: [Link]

  • Harvard University. The Suzuki Reaction. (n.d.). Available at: [Link]

  • Urmia University. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Available at: [Link]

  • Google Patents. Solvent medium for diazotization reaction. (2014).
  • Royal Society of Chemistry. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Available at: [Link]

  • National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). Available at: [Link]

  • ACS Publications. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2021). Available at: [Link]

  • Royal Society of Chemistry. A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (2020). Available at: [Link]

  • Google Patents. N-alkylation of aromatic amines. (1971).
  • ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Available at: [Link]

  • Science. Aminative Suzuki–Miyaura coupling. (2024). Available at: [Link]

  • Preprints.org. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Available at: [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Available at: [Link]

  • Wiley Online Library. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. (n.d.). Available at: [Link]

  • Google Patents. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).
  • ChemEurope.com. Pictet-Spengler reaction. (n.d.). Available at: [Link]

  • National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. (2016). Available at: [Link]

  • OPUS at the University of Stuttgart. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. (2023). Available at: [Link]

  • Domainex. Aminative Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (1983). Available at: [Link]

  • University of Arizona. DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. (1964). Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available at: [Link]

  • National Center for Biotechnology Information. Aminative Suzuki-Miyaura coupling. (2024). Available at: [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. (2024). Available at: [Link]

  • McGill University. Amines II. (2023). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting solutions and in-depth FAQs to enhance your experimental success and yield.

Introduction: Navigating the Synthesis

The synthesis of this compound is a sequential process involving three core transformations: regioselective nitration, nitro group reduction, and selective N-carbamoylation. While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to manage competing side reactions. This guide is structured to anticipate and resolve the most common obstacles encountered in this pathway.

Overall Synthetic Workflow

The synthesis follows a logical progression from a common starting material, 1,2,3,4-tetrahydroquinoline (THQ). Each step presents unique challenges that must be overcome to ensure a high overall yield.

Synthetic_Workflow THQ 1,2,3,4-Tetrahydroquinoline Nitro_THQ 7-Nitro-1,2,3,4- tetrahydroquinoline THQ->Nitro_THQ Step 1: Regioselective Nitration Amino_THQ 7-Amino-1,2,3,4- tetrahydroquinoline Nitro_THQ->Amino_THQ Step 2: Nitro Group Reduction Final_Product 7-Amino-1,2,3,4-tetrahydroquinoline- 1-carboxamide Amino_THQ->Final_Product Step 3: Selective N1-Carbamoylation

Caption: General three-step synthesis pathway.

Troubleshooting Guide: From Theory to Benchtop

This section addresses specific experimental failures in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My nitration of 1,2,3,4-tetrahydroquinoline (THQ) results in a mixture of 6-nitro and 7-nitro isomers, with very low yield of the desired 7-nitro product. How can I improve regioselectivity?

A1: This is the most critical challenge in this synthesis. The regiochemical outcome of electrophilic aromatic substitution on the THQ ring is highly dependent on the state of the nitrogen atom in the aliphatic ring.

  • The Underlying Chemistry:

    • Neutral Conditions (N-Protected): If the secondary amine at N1 is unprotected and the reaction is run under non-acidic or weakly acidic conditions, the lone pair on the nitrogen acts as a powerful activating group. This directs electrophiles to the para position (C6), leading to 6-nitro-THQ as the major product.[1]

    • Strongly Acidic Conditions (N-Protonated): In a strong acid medium (e.g., concentrated H₂SO₄), the N1 amine is protonated to form a tetrahydroquinolinium ion. This -NH₂⁺- group is strongly deactivating and a meta-director. Consequently, the incoming nitronium ion (NO₂⁺) is directed to the C7 position, which is meta to the deactivating group, yielding the desired 7-nitro-1,2,3,4-tetrahydroquinoline.[1]

  • Actionable Solutions:

    • Ensure Strong Acidity: The most direct method is to perform the nitration under strongly acidic conditions. A common and effective method is the slow, portion-wise addition of a nitrating agent (like KNO₃ or concentrated HNO₃) to a solution of THQ in concentrated sulfuric acid at low temperatures (0-5 °C).

    • Monitor Temperature Rigorously: Exothermic reactions can lead to over-nitration or decomposition. Maintaining a low and stable temperature throughout the addition of the nitrating agent is crucial for a clean reaction.

    • Avoid N-Acylation: While N-protection is a common strategy to alter regioselectivity, protecting groups like acetyl or trifluoroacetyl will electronically deactivate the ring and favor the formation of the 6-nitro isomer.[1] Therefore, for the 7-nitro isomer, direct nitration of the unprotected amine in strong acid is the preferred route.

Nitration_Troubleshooting cluster_problem Problem cluster_analysis Root Cause Analysis cluster_solution Solutions Problem Low Yield of 7-Nitro Isomer (High 6-Nitro Impurity) Cause Is the N1 amine protonated? Problem->Cause investigate Sol_Acid Increase H₂SO₄ concentration. Ensure full dissolution of THQ. Cause->Sol_Acid No/Partially Sol_Temp Maintain temperature at 0-5 °C during nitrating agent addition. Cause->Sol_Temp Yes

Caption: Troubleshooting logic for poor nitration selectivity.

Q2: The reduction of 7-nitro-THQ to 7-amino-THQ is slow, incomplete, or results in undesired byproducts. What are the optimal reduction methods?

A2: The choice of reducing agent is critical for a clean and complete conversion of the nitro group without affecting the rest of the molecule.

  • Method Comparison:

MethodReagentsProsCons
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, in Ethanol or MethanolHigh yield, clean workup (catalyst is filtered off), environmentally friendly.Requires specialized hydrogenation equipment; potential for catalyst poisoning; may reduce the aromatic ring under harsh conditions.
Metal-Acid Reduction SnCl₂·2H₂O in HCl/EthanolEffective, reliable, and does not require special equipment.Workup can be tedious due to the formation of tin salts, which may require careful pH adjustment and extraction.
Metal-Acid Reduction Fe powder, NH₄Cl in Ethanol/WaterInexpensive, milder than SnCl₂, and often provides a cleaner workup.Can be slower than other methods; requires efficient stirring to ensure contact between the iron and the substrate.
  • Troubleshooting & Optimization:

    • Incomplete Reaction (Catalytic Hydrogenation): If the reaction stalls, the catalyst may be poisoned. Ensure the starting material is pure. You can try adding a fresh portion of the catalyst. Ensure the system is properly purged and maintained under a positive pressure of hydrogen.

    • Complex Workup (SnCl₂): After reduction with SnCl₂, the reaction mixture is typically acidic. To isolate the product, basify the solution carefully with a strong base (e.g., NaOH or Na₂CO₃) to pH > 10. This precipitates tin hydroxides, which can be removed by filtration (e.g., through Celite). The product can then be extracted from the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane.

    • Sluggish Reaction (Fe/NH₄Cl): The reaction is often run at reflux to increase the rate. Ensure the iron powder is finely divided and activated (e.g., by washing with dilute HCl) to maximize its surface area.

Q3: During the final carbamoylation step, I am getting low yield of the desired N1-carboxamide, and I suspect reaction at the C7-amino group. How can I achieve selective N1-carbamoylation?

A3: This is a challenge of selective functionalization between two different amine groups: a secondary amine within the heterocyclic ring (N1) and a primary aromatic amine (C7-NH₂).

  • Reactivity Principles: The N1 secondary amine is generally more nucleophilic and less sterically hindered than the C7 aromatic amine, whose lone pair is partially delocalized into the benzene ring. This inherent difference in reactivity can be exploited. However, under harsh conditions, reaction at both sites is possible.

  • Actionable Solutions:

    • Choice of Reagent and Conditions: The key is to use a mild carbamoylating agent under controlled conditions. A common method is to react 7-Amino-1,2,3,4-tetrahydroquinoline with an isocyanate, such as trimethylsilyl isocyanate (TMS-NCO) followed by aqueous workup, or by reacting with potassium cyanate in the presence of an acid (e.g., acetic acid or HCl).[2] The latter generates isocyanic acid in situ, which can selectively react with the more nucleophilic N1 amine.[2]

    • Temperature Control: Perform the reaction at room temperature or below. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable reaction at the C7-amino group.

    • Protecting Group Strategy (If Selectivity Fails): If direct selective carbamoylation proves difficult, a protecting group strategy is the most robust solution.

      • Protect: Selectively protect the C7-amino group. A Boc group (di-tert-butyl dicarbonate) is a good candidate as it is stable to the conditions of carbamoylation.

      • Carbamoylate: Perform the carbamoylation at the N1 position as described above.

      • Deprotect: Remove the Boc group from the C7 position using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: The nitration step is highly exothermic and involves the use of concentrated, corrosive acids and a strong oxidizing agent. It must be performed in a chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves). The reaction vessel should be cooled in an ice bath, and the nitrating agent must be added slowly to control the temperature. Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure the system is leak-proof and properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen.

  • Q: How can I monitor the progress of each reaction step?

    • A: Thin-Layer Chromatography (TLC) is an indispensable tool.

      • Step 1 (Nitration): Monitor the consumption of the THQ starting material. The nitro-THQ product will have a lower Rf value and may be visible under UV light.

      • Step 2 (Reduction): Monitor the disappearance of the yellow-colored 7-nitro-THQ. The 7-amino-THQ product is often UV active and can be stained with an oxidizing agent like potassium permanganate or ninhydrin.

      • Step 3 (Carbamoylation): Monitor the disappearance of the 7-amino-THQ. The final carboxamide product will have a different Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for tracking the appearance of the desired product mass and the disappearance of the starting material.

  • Q: Can I perform the carbamoylation on 7-nitro-THQ and then reduce the nitro group?

    • A: This is generally not advisable. The electron-withdrawing nitro group significantly deactivates the entire aromatic system, including the N1 amine's lone pair, making it less nucleophilic and thus much less reactive towards carbamoylation. The reaction would likely require harsh conditions, if it proceeds at all, leading to a higher risk of side reactions. The proposed sequence (Nitration → Reduction → Carbamoylation) follows a logical pathway of activating and functionalizing the molecule.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) while keeping the internal temperature below 10 °C.

  • Once the THQ is fully dissolved and the solution is cooled to 0-5 °C, begin the portion-wise addition of potassium nitrate (KNO₃, 1.05 eq).

  • Maintain the temperature strictly between 0-5 °C during the addition. After the addition is complete, stir the reaction at this temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture slowly over a large amount of crushed ice.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[1]

Protocol 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline using SnCl₂
  • To a solution of 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water and carefully basify the aqueous solution with 2M NaOH until the pH is >10. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7-Amino-1,2,3,4-tetrahydroquinoline.

References

  • Pérez-Faginas, P., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(4), 717-725. Available at: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 10765-10795. Available at: [Link]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(8), 5344-5376. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Deme, R., et al. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. ARKIVOC, 2016(v), 164-196. Available at: [Link]

  • Schotten, C., et al. (2013). Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. Cancer Research, 37(3), 883-888. Available at: [Link]

  • Kraus, L. M., & Kraus Jr, A. P. (2001). Carbamoylation of amino acids and proteins in uremia. Kidney International Supplements, 59(78), S102-S107. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

[1]

Chemical Profile & Purification Logic

To successfully purify This compound , one must understand its dual-nature functionality. This molecule contains two distinct nitrogen environments that dictate its solubility and reactivity:

  • Position 7-Amine (Aniline-like): This is a primary aromatic amine.[1] It is basic (

    
    ), prone to oxidation (turning samples brown/red), and capable of hydrogen bonding.[1]
    
  • Position 1-Carboxamide (Urea-like): This moiety (

    
    ) is neutral and significantly increases polarity compared to the parent tetrahydroquinoline.[1] It reduces solubility in non-polar solvents (Hexane, Ether) and enhances solubility in alcohols.
    

The Purification Strategy: We utilize a "Catch-and-Release" Acid/Base extraction protocol as the primary cleanup, exploiting the basicity of the 7-amino group, followed by recrystallization to remove regioisomers and oxidation byproducts.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My product turns reddish-brown during drying or storage."

Diagnosis: Oxidative degradation of the 7-amino group.[1] Aromatic amines are highly susceptible to air oxidation, forming quinone-imines or azo-linkages which are intensely colored even at trace levels (ppm). Solution:

  • Immediate: Perform all final drying steps under vacuum with a nitrogen bleed.[1]

  • Corrective Action: Add 0.1% (w/w) Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the extraction workup to act as a scavenger.[1] Store the final solid under Argon at -20°C.

Issue 2: "The compound streaks heavily on TLC plates and silica columns."

Diagnosis: The basic 7-amino group interacts strongly with the acidic silanols on the silica gel surface, causing peak tailing.[1] Solution:

  • TLC: Pre-treat the TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting.[1]

  • Column Chromatography: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase (e.g., DCM:MeOH:NH4OH = 95:4:1).[1] This neutralizes the silica sites.
    
Issue 3: "Low recovery yield after Acid/Base extraction."

Diagnosis: The 1-carboxamide (urea) moiety increases water solubility.[1] If the aqueous phase is too voluminous or not salted out, the neutral free base remains trapped in the water. Solution:

  • Saturate the aqueous phase with NaCl (brine) before the final extraction into the organic solvent.

  • Use a more polar organic solvent for extraction, such as 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Chloroform/Isopropanol (3:1), rather than pure Ethyl Acetate.[1]

Self-Validating Purification Protocols

Protocol A: Acid-Base "Catch & Release" (Primary Method)

Best for: Removing non-basic impurities (starting materials, neutral side-products).[1]

Reagents:

  • 1M HCl (Cold)

  • Saturated

    
     or 2M NaOH[1]
    
  • Ethyl Acetate (EtOAc) or DCM

  • Activated Charcoal

Workflow Diagram:

purification_flowStartCrude Mixture(Dissolved in EtOAc)AcidWashExtract with 1M HCl (aq)(0°C - 5°C)Start->AcidWashSep1Phase SeparationAcidWash->Sep1OrgPhaseOrganic Phase(Contains Non-Basic Impurities)Sep1->OrgPhaseDiscardAqPhaseAqueous Phase(Contains Product Salt + H2O Solubles)Sep1->AqPhaseKeepWashWash Aqueous with fresh EtOAc(Remove trapped neutrals)AqPhase->WashBasifyBasify with 2M NaOH to pH 10(Precipitates Free Base)Wash->BasifyExtractExtract into 2-MeTHF or DCM(x3)Basify->ExtractDryDry (Na2SO4) & EvaporateExtract->Dry

Caption: Figure 1.[1][2] Acid-Base extraction logic targeting the basicity of the 7-amino group while preserving the neutral 1-carboxamide urea moiety.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude material in 20 mL Ethyl Acetate.

  • Protonation ("Catch"): Extract with 15 mL of cold 1M HCl.

    • Why Cold? To prevent hydrolysis of the 1-carboxamide (urea) group.[1]

    • Mechanism:[1][3][4][5] The 7-NH2 protonates (

      
      ), moving the product to the water phase.[1]
      
  • Wash: Wash the acidic aqueous layer with 10 mL fresh Ethyl Acetate.[1] Discard this organic layer (removes non-basic impurities).

  • Deprotonation ("Release"): Slowly add 2M NaOH or Saturated

    
     to the aqueous layer until pH > 10.[1] The solution will likely turn cloudy as the free base precipitates.
    
  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
    • Tip: If an emulsion forms, add brine.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Polishing Step)

Best for: Removing colored oxidation impurities and trace salts.[1]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Place the solid from Protocol A in a flask.

  • Add boiling Ethanol (approx. 10-15 mL per gram).

  • Decolorization: If the solution is dark, remove from heat, add 5% w/w Activated Charcoal, and stir for 5 mins. Filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the off-white/beige crystals and wash with cold Ethanol.

Quantitative Data & Specifications

ParameterSpecification / DataNotes
Molecular Formula

MW: 191.23 g/mol
Solubility (Free Base) DMSO, MeOH, DCM, dilute AcidPoor in Hexane, Water (neutral pH)
pKa (Calculated) ~4.8 (7-Amino), ~13.5 (1-Carboxamide)7-Amino is the handle for extraction.[1][6]
TLC Rf Value 0.35Solvent: DCM:MeOH (95:[1]5)
Storage Stability < 48 hours in solution (air exposed)Oxidizes rapidly in solution.[1]

Impurity Profile & Management

Understanding where impurities come from allows for proactive prevention.

impuritiesTargetTarget Molecule(7-Amino-THQ-1-Carboxamide)OxidationOxidation (Air)Target->OxidationO2 / LightHydrolysisHydrolysis (Acid/Heat)Target->HydrolysispH < 1, HeatImp1Azo-dimers / Quinones(Red/Brown Color)Oxidation->Imp1Imp27-Amino-THQ(Loss of Carboxamide)Hydrolysis->Imp2StartMatPrecursor(7-Nitro-THQ-1-Carboxamide)StartMat->TargetIncomplete ReductionImp3Unreduced Nitro(Yellow)StartMat->Imp3

Caption: Figure 2. Common degradation pathways and impurity origins. Note that hydrolysis yields the parent 7-amino-tetrahydroquinoline.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for purification of aromatic amines and recrystallization techniques).

  • PubChem. (2025).[1][7] 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Compound Summary. (Structural analog data used for polarity and solubility estimation).[1] [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of urea hydrolysis and aniline oxidation).

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Tetrahydroquinoline derivatives. (Safety and physicochemical properties of the THQ scaffold). [Link][1]

Technical Support Center: Resolving Solubility Challenges with Tetrahydroquinoline Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroquinoline carboxamides. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of compounds. By understanding the underlying physicochemical principles, you can design more effective experiments and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why are my tetrahydroquinoline carboxamides consistently showing poor aqueous solubility?

A: The low aqueous solubility of tetrahydroquinoline carboxamides typically stems from a combination of their inherent molecular properties. The tetrahydroquinoline core is a partially saturated heterocyclic system, which, along with the carboxamide group and other substituents, contributes to a molecular structure that is often rigid, planar, and possesses a high melting point. These characteristics are associated with strong crystal lattice energy, which is the energy required to break apart the crystal structure of the solid compound. For a compound to dissolve, the energy released from its interaction with the solvent must overcome this crystal lattice energy.

Key contributing factors include:

  • High Lipophilicity: The aromatic and aliphatic components of the tetrahydroquinoline scaffold often result in a high LogP value, indicating a preference for a non-polar or lipid environment over water.[1]

  • Molecular Weight: Larger molecules are generally more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[2][3]

  • Intermolecular Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor and acceptor. In the solid state, these groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to disrupt with water molecules.[4]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.[5][6] A more stable polymorph will generally have lower solubility.[5]

Q2: I need to measure the solubility of my compound. What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A: Understanding the distinction between kinetic and thermodynamic solubility is crucial as they provide different information relevant to different stages of the drug discovery process.[7][8]

  • Thermodynamic solubility is the true equilibrium solubility. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the solid and dissolved forms are in equilibrium.[7] This measurement is typically performed using the shake-flask method, where an excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10] Thermodynamic solubility is a critical parameter for lead optimization and formulation development.[8][9]

  • Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves and whether it stays in solution under non-equilibrium conditions. It is often measured in high-throughput screening (HTS) settings.[9][11] Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[8][9] This value can be higher than the thermodynamic solubility because it can reflect a supersaturated state before precipitation occurs.[7]

Which one to measure?

  • For early-stage discovery and HTS , kinetic solubility is often sufficient to rank compounds and flag potential issues quickly.[8][9]

  • For lead optimization, pre-formulation, and any in-depth biopharmaceutical characterization , measuring thermodynamic solubility is essential for accurate data.[8][9]

FeatureKinetic SolubilityThermodynamic Solubility
Definition The concentration at which a compound precipitates from a supersaturated solution.[7][11]The equilibrium concentration of a compound in a saturated solution.[7]
Method Addition of a concentrated stock (e.g., in DMSO) to an aqueous buffer.[9]Agitation of excess solid compound in the solvent over an extended period (shake-flask method).[9][10]
Time Fast (minutes to a few hours).[9]Slow (typically 24-72 hours).[9]
Relevance High-throughput screening, early discovery.[9]Lead optimization, formulation, biopharmaceutical studies.[8][9]
Value Often higher than thermodynamic solubility due to supersaturation.[7]Represents the true, stable solubility of the most stable crystalline form.[7]

Troubleshooting Guide

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a classic sign that your compound has exceeded its kinetic solubility in the final aqueous medium. The high concentration of DMSO in your stock solution keeps the compound dissolved, but upon dilution into the aqueous buffer, the percentage of DMSO drops dramatically, and the water-insoluble compound "crashes out."

Workflow for Troubleshooting Precipitation:

G A Precipitation observed upon dilution of DMSO stock B Is the final concentration essential? A->B C ACTION: Lower the final assay concentration. Prepare serial dilutions to find the solubility limit. B->C No D Is a higher DMSO concentration tolerated by the assay? B->D Yes E ACTION: Increase final DMSO concentration (e.g., 0.5-1%). CRITICAL: Run a parallel vehicle control. D->E Yes F Is the compound ionizable? D->F No G ACTION: Adjust the pH of the aqueous buffer. For basic compounds (like tetrahydroquinolines), lower the pH. F->G Yes H Advanced Strategies Needed F->H No I ACTION: Explore co-solvents (PEG 400, ethanol) or formulation approaches (cyclodextrins). H->I

Caption: Decision tree for addressing compound precipitation.

Advanced Solubilization Strategies & Protocols

When simple co-solvents are insufficient, more advanced techniques are required. The tetrahydroquinoline scaffold contains a basic nitrogen atom, which provides an excellent opportunity for pH modification.[12][13]

Strategy 1: pH Modification

The basic nitrogen in the tetrahydroquinoline ring can be protonated at acidic pH, forming a more soluble salt.[13][14] Determining the pH-solubility profile is a key experiment.

  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 10). Use buffers with low ionic strength to avoid salting-out effects.[13]

  • Compound Addition: Add an excess amount of your solid tetrahydroquinoline carboxamide to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.[10]

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PVDF).[15]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each sample. This will reveal the pH at which your compound exhibits maximum solubility.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your tetrahydroquinoline carboxamide, forming an inclusion complex that has significantly improved aqueous solubility.[18][19][20]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Drug Tetrahydroquinoline Carboxamide (Hydrophobic) Plus + CD Hydrophilic Exterior Arrow Cavity Hydrophobic Cavity Complex Hydrophilic Exterior DrugInCavity Drug

Sources

Minimizing side reactions during 7-amino-tetrahydroquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the functionalization of 7-amino-1,2,3,4-tetrahydroquinoline.

Executive Summary: The "Double-Edged" Scaffold

The 7-amino-1,2,3,4-tetrahydroquinoline (7-amino-THQ) scaffold presents a unique challenge in medicinal chemistry: it possesses two distinct nitrogen nucleophiles (the N1-secondary cyclic amine and the C7-primary exocyclic amine) and a latent oxidative instability (the thermodynamic drive to aromatize to quinoline).

Successful functionalization requires a strategy that decouples these reactivities. This guide provides the protocols to prevent the two most common failure modes: oxidative dehydrogenation (loss of saturation) and regiochemical scrambling (N1 vs. C7 competition).

Critical Failure Mode: Oxidative Dehydrogenation

The Issue: Users frequently report their clear/pale oil product turning yellow or brown upon standing, with Mass Spec showing a mass loss of


 or 

. The Cause: The THQ ring is electron-rich. In the presence of air, light, or metal catalysts (even trace Pd from previous steps), it undergoes oxidative dehydrogenation to form the fully aromatic Quinoline.
Mechanism of Degradation

The oxidation proceeds via a radical-cation or iminium intermediate. The N1 lone pair donates electron density into the ring, lowering the activation energy for hydride abstraction at the C2/C4 positions.

The Solution: Electronic Deactivation (N1-Protection)

To stop oxidation, you must withdraw electron density from the N1 nitrogen.

  • Protocol: Install an Electron-Withdrawing Group (EWG) on N1 immediately if it is not the target of your reaction.

  • Proof of Concept: N-alkyl THQs oxidize easily; N-acyl/N-sulfonyl THQs are stable.

Visualization: Oxidation vs. Stabilization Pathway

THQ_Oxidation THQ 7-Amino-THQ (Electron Rich) Oxidation Oxidative Dehydrogenation (Air/Metal/Light) THQ->Oxidation Unprotected N1 Protection N1-Acylation/Sulfonylation (Boc, Ac, Ts) THQ->Protection Strategic Step Quinoline Quinoline Byproduct (Aromatic, M-4H) Oxidation->Quinoline Thermodynamic Sink Stable Stabilized THQ (Oxidation Resistant) Protection->Stable Lone Pair Localized

Figure 1: The unprotected N1 lone pair facilitates oxidative aromatization. Acylation prevents this pathway.

Troubleshooting Guide: Regioselectivity (N1 vs. C7)

The Issue: Reagents react at both nitrogens, or the wrong one. The Science:

  • C7-NH₂ (Primary Aniline): Generally more nucleophilic towards steric-sensitive electrophiles (like acyl chlorides) due to being primary and exocyclic.

  • N1-H (Secondary Cyclic Aniline): More sterically hindered but can be alkylated. It is also the "trigger" for oxidation.

Decision Matrix: Which Nitrogen Do You Want?
Target SitePrimary ChallengeRecommended Strategy
C7-Amine N1 may co-react; N1 may oxidize.Orthogonal Protection. Protect N1 with Boc/Cbz first. Functionalize C7. Deprotect N1 later if needed.
N1-Amine C7 is more nucleophilic.Reverse Protection. Protect C7 with phthalimide or trifluoroacetamide. React N1. Deprotect C7.
Both Polymerization/Cross-linking.Stepwise. Never attempt "one-pot" bis-functionalization with different reagents.

Validated Protocols

Protocol A: Selective N1-Protection (Stabilization)

Use this to stabilize the scaffold before working on the 7-amino group.

  • Dissolution: Dissolve 7-amino-THQ (1.0 eq) in anhydrous DCM under Argon.

  • Base: Add DIPEA (1.2 eq). Note: Avoid strong bases like NaH which might deprotonate C7-NH₂.

  • Reagent: Add

    
     (1.05 eq) dropwise at 0°C.
    
    • Why? The secondary N1 is sufficiently nucleophilic to react with Boc-anhydride, but the primary C7-aniline is less reactive towards Boc under these mild conditions compared to aliphatic amines (though selectivity must be monitored).

    • Correction: Actually, C7 is a primary aniline. N1 is a secondary aniline. Anilines react slowly with Boc2O.

    • Better Strategy: If selectivity is poor, use N-trifluoroacetylation for C7 (removable with mild base) or exploit the pKa difference by protonating C7 selectively (unlikely to work well as pKas are close).

    • Gold Standard: Start with 7-nitro-THQ . Protect N1 (Boc). Then reduce the nitro group to C7-amine. This guarantees 100% regioselectivity.

Protocol B: "Safe" Reduction of 7-Nitro-N-Boc-THQ

Most users make 7-amino-THQ from the nitro precursor. This is the danger zone for oxidation.

  • Catalyst: Use

    
     (5-10% loading).
    
  • Solvent: MeOH or EtOH.

  • Condition:

    
     balloon (1 atm).
    
  • Critical Step: Do NOT heat above 40°C. High heat with Pd/C drives the reverse reaction (dehydrogenation) even under H2 atmosphere if the pressure drops.

  • Workup: Filter through Celite under an inert blanket if possible. Isolate the N-Boc-7-amino-THQ immediately.

Frequently Asked Questions (FAQ)

Q1: I see a "M-2" peak in my LCMS. Is this the quinoline? A: No, "M-2" is the dihydroquinoline or the imine intermediate. "M-4" is the fully aromatic quinoline. The presence of M-2 indicates your oxidation is currently happening. Action: Sparge your solvent with Argon and add an antioxidant like BHT if compatible, or immediately protect the N1 position.

Q2: Can I run a Buchwald-Hartwig coupling on the 7-amino group? A: Yes, but you must protect the N1 position first (e.g., with a Boc or Acetyl group).

  • Reason: Free N1 can coordinate to the Palladium catalyst, poisoning it. Furthermore, the oxidative conditions of some couplings can aromatize the ring.

  • Reference: N-protection is standard in THQ cross-couplings to prevent catalyst chelation and side reactions [1].

Q3: Why is my yield low when alkylating the N1 position? A: If you are using an alkyl halide (R-X), you likely have over-alkylation at the C7 position.

  • Fix: Use Reductive Amination (Aldehyde + STAB) for N1 alkylation. It is milder and less prone to quaternary salt formation. However, remember that N-alkyl THQs are more prone to oxidation than N-acyl THQs.

Troubleshooting Logic Flow

Use this flow to determine your experimental path.

Troubleshooting Start Start: 7-Amino-THQ Functionalization Q1 Is the N1 nitrogen protected? Start->Q1 Yes Yes (Boc, Ac, etc.) Q1->Yes No No Q1->No Action1 Proceed with C7 reaction. Risk: Minimal. Yes->Action1 Q2 Is the goal to react N1? No->Q2 ReactN1 Yes: React N1 Q2->ReactN1 ReactC7 No: React C7 Q2->ReactC7 Sol1 Protect C7 first (e.g. Trifluoroacetamide) ReactN1->Sol1 Preferred Path Sol2 Protect N1 first (e.g. Boc) ReactC7->Sol2 Mandatory Path Risk1 STOP. High risk of Oxidation and Regio-scrambling. Sol2->Action1

Figure 2: Decision tree for orthogonal protection strategies.

References

  • Martinez, C. et al.

    
    -Functionalization of 1,2,3,4-Tetrahydroisoquinolines." J. Org.[1] Chem. 2022. (Demonstrates that N-acyl derivatives are resistant to oxidation compared to N-alkyl/aryl derivatives).
    
    
  • Orthogonal Protection Strategies: Nicolaou, K. C. et al. "Protective Groups: Orthogonal Sets."[2] Angew.[2][3] Chem. Int. Ed. 1998.[2] (Foundational text on designing orthogonal protection for diamines).

  • Regioselective Synthesis via Nitro-Reduction: "Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids." US Patent 20020055637A1. (Details the route of N-protection followed by nitro reduction to ensure amine selectivity).

Sources

Troubleshooting low purity in tetrahydroquinoline-1-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of tetrahydroquinoline-1-carboxamides is a critical step in developing inhibitors for targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The core challenge lies in the nucleophilicity of the 1,2,3,4-tetrahydroquinoline (THQ) nitrogen. Being a secondary aniline derivative incorporated into a fused ring system, it exhibits significant steric hindrance and reduced nucleophilicity compared to aliphatic secondary amines.

This guide addresses the three most common failure modes: incomplete conversion , symmetric urea contamination , and oxidative degradation .

Module 1: Reaction Efficiency & Kinetics

Q: Why is my conversion stalling at 60-70% despite using excess isocyanate?

Diagnosis: This is likely a kinetic issue driven by the steric bulk of the THQ fused ring system. Unlike simple anilines, the N1 position in THQ is flanked by the C8 proton and the C2 methylene group, creating a "steric wall" that retards the attack on the isocyanate electrophile.

Troubleshooting Protocol:

  • Thermodynamic vs. Kinetic Control: Standard room temperature protocols often fail here. You must push the reaction thermally but avoid degrading the isocyanate.[1]

  • Catalysis: Add a nucleophilic catalyst.

    • Recommendation: Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%). DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the sterically hindered THQ.

  • Solvent Choice: Switch from Dichloromethane (DCM) to Toluene or Acetonitrile . Higher boiling points allow you to run the reaction at 60–80°C.

Data: Solvent Effect on Conversion

Solvent Temp (°C) Catalyst Time (h) Conversion (%)
DCM 25 None 12 65%
THF 60 None 12 78%
Toluene 80 None 4 82%

| Toluene | 80 | DMAP | 2 | >98% |

Module 2: Impurity Profiling

Q: I see a persistent white solid that is insoluble in my workup solvent. What is it?

Diagnosis: This is the Symmetric Urea (


), formed by the hydrolysis of your isocyanate reagent.[1]
  • Mechanism:[2][3][4][5][6][7] Moisture enters the system

    
     Hydrolysis of Isocyanate to Primary Amine (
    
    
    
    )
    
    
    Amine reacts with remaining Isocyanate
    
    
    Symmetric Urea.
Q: My reaction mixture turned dark brown/red. Is my product decomposing?

Diagnosis: This indicates Oxidative Dehydrogenation . The THQ ring is susceptible to oxidation to form quinoline or dihydroquinoline species, especially under basic conditions or prolonged heating in air.

Visualizing the Failure Modes The following diagram maps the competing pathways determining your product's purity.

ReactionPathways THQ Tetrahydroquinoline (Starting Material) PROD Target Carboxamide (Product) THQ->PROD + ISO (Slow Kinetics) QUIN Quinoline/Oxidized (Impurity B - Colored) THQ->QUIN + O2 / Heat ISO Isocyanate (R-NCO) AMINE Primary Amine (R-NH2) ISO->AMINE + WATER (Hydrolysis) WATER H2O (Moisture) OXY O2 (Air) SYM_UREA Symmetric Urea (Impurity A) AMINE->SYM_UREA + ISO (Fast)

Caption: Figure 1. Competing reaction pathways. Note that symmetric urea formation is often faster than the desired product formation if water is present.

Module 3: Purification & Isolation Strategy

Q: How do I remove the symmetric urea without column chromatography?

The "Solubility Switch" Protocol: Symmetric ureas are notoriously difficult to separate because they often co-crystallize with the product. However, THQ-carboxamides have a distinct solubility profile due to the fused ring.

Step-by-Step Purification Protocol:

  • Quench: Add a small amount of 3-dimethylaminopropylamine (0.5 eq relative to isocyanate) to the reaction.

    • Why? This scavenges excess isocyanate immediately, converting it into a highly polar urea that is easily washed away with water/acid.

  • Acid Wash (Critical Step):

    • Dilute the organic layer (EtOAc or DCM) with 1M HCl.

    • Mechanism:[2][3][4][5][7] Unreacted THQ is basic and will protonate, moving to the aqueous layer. The Urea Product is neutral and stays in the organic layer.

  • Filtration:

    • If the symmetric urea precipitates (it is often less soluble than the THQ-urea), filter the organic mixture through a pad of Celite before evaporation.

  • Recrystallization:

    • Avoid simple alcohols. Use a Toluene/Heptane system.

    • Dissolve product in hot Toluene. Add Heptane dropwise until cloudy. Cool slowly. Symmetric ureas often remain insoluble in hot toluene and can be filtered off hot.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to determine your next move based on LCMS/TLC data.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / TLC) Q1 Is Starting Material (THQ) present? Start->Q1 Action_Acid Perform 1M HCl Wash (THQ is basic, Product is neutral) Q1->Action_Acid Yes Q2 Is there a peak at Mass = (R-NCO x 2) + 18 - 44? Q1->Q2 No A1_Yes Yes A1_No No Action_Acid->Q2 Note_Q2 Note: This is the Symmetric Urea (R-NH-CO-NH-R) Q2->Note_Q2 Action_Filt Filter solids from organic layer OR Hot Toluene Recrystallization Q2->Action_Filt Yes Q3 Is the solution dark red/brown? Q2->Q3 No A2_Yes Yes Action_Filt->Q3 Action_Ox Oxidation detected. Use Antioxidant (BHT) in future. Purify via Silica Column (DCM/MeOH) Q3->Action_Ox Yes Success Pure Product Isolated Q3->Success No A3_Yes Yes Action_Ox->Success

Caption: Figure 2. Logic flow for identifying and removing impurities based on analytical data.

References

  • Common Organic Chemistry. Urea Formation - Common Conditions: Amine + Isocyanate.[8] (Describes standard stoichiometry and solvent choices for urea synthesis).

  • Beilstein Journal of Organic Chemistry. One-pot sequential synthesis of isocyanates and urea derivatives. (Provides insights into microwave-assisted synthesis and purification via scavenger resins).

  • MDPI (Molecules). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Details the oxidation susceptibility of the THQ ring and workup procedures).

  • MDPI (Molecules). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (Discusses metal-catalyzed routes and side-product formation mechanisms).

Sources

Optimizing recrystallization solvents for 7-amino-tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the purification of 7-amino-tetrahydroquinoline (7-amino-THQ) derivatives. It is designed to move beyond generic advice, addressing the specific electronic and physical properties of this electron-rich bicyclic scaffold.

Ticket Subject: Optimization of Recrystallization Solvents & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open Priority: High

The Knowledge Base: Solvent Logic & Selection

The 7-amino-tetrahydroquinoline scaffold presents a unique purification challenge. It contains two nitrogen centers: a secondary amine (ring) and a primary aniline (exocyclic). This makes the molecule electron-rich (prone to oxidation) and moderately polar (prone to oiling out in non-polar solvents).

Solvent Screening Matrix

Do not rely on a single solvent. Use this matrix to select a system based on your specific derivative's lipophilicity.

Solvent SystemTypeSuitabilityNotes
Ethanol (Abs.) SingleHighBest starting point. Good solubility at boiling; moderate at RT.
IPA / Water BinaryHighStandard Protocol. Dissolve in hot IPA; add water dropwise until turbid.
EtOAc / Heptane BinaryMediumBest for lipophilic derivatives (e.g., N-alkylated). Avoid if product is an oil.[1][2]
Toluene SingleLowUse only for highly non-polar derivatives. High BP risks thermal decomposition.
Methanol SingleMediumOften too soluble. Good for salt forms (e.g., HCl salts), not free base.
Decision Logic: The Solvent Selection Tree

Use this workflow to determine the optimal solvent system for your specific derivative.

SolventSelection Start Start: 100mg Sample SolubleHot Soluble in boiling EtOH? Start->SolubleHot SolubleCold Crystals on cooling? SolubleHot->SolubleCold Yes TryBinary Switch to Binary System (IPA/Water or EtOAc/Heptane) SolubleHot->TryBinary No (Insoluble) Oil Forms Oil? SolubleCold->Oil No (Remains Soluble) Success Use Ethanol SolubleCold->Success Yes Oil->TryBinary Yes SaltForm CRITICAL: Convert to HCl or Tosylate Salt Oil->SaltForm Persistent Oil TryBinary->SaltForm Fails

Figure 1: Decision tree for selecting the optimal recrystallization strategy based on solubility behavior.

Troubleshooting (FAQ & Diagnostics)

Direct answers to specific failure modes reported by users.

Q1: My product turns "black" or dark brown during heating. What is happening?

Diagnosis: Oxidative Degradation.[3] The 7-amino group is highly electron-donating, making the aromatic ring susceptible to aerial oxidation, forming quinone-like impurities ("aniline black"). The Fix:

  • Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before heating.

  • Acidify: If compatible, add 1 equivalent of HCl or p-TsOH. The resulting salt is significantly more stable against oxidation than the free base.

  • Speed: Do not reflux for extended periods. Dissolve rapidly and cool immediately.

Q2: The compound "oils out" (forms liquid droplets) instead of crystallizing.

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the solvated compound is lower than the saturation temperature.[4] Common in flexible bicyclic systems. The Fix:

  • The "Seeding" Protocol: Cool the solution until the oil just begins to form. Re-heat slightly to redissolve, then add a seed crystal.

  • Reduce Delta-T: Do not cool to 0°C immediately. Insulate the flask to cool very slowly from boiling to Room Temp.

  • Change Anti-solvent: If using EtOAc/Hexane, switch to EtOAc/Heptane (higher BP allows better thermal control) or IPA/Water.

Q3: Yield is very low (<30%), but the mother liquor is dark.

Diagnosis: High solubility + impurity retention. The Fix:

  • Don't chase the yield: The dark color indicates impurities are staying in solution (which is good).

  • Second Crop: Concentrate the mother liquor to half volume and cool again. Warning: The second crop will be less pure.

  • Anti-solvent Crash: Add excess Heptane to the mother liquor to force precipitation, then recrystallize this solid separately.

Advanced Protocols (SOPs)

SOP-A: Binary Solvent Recrystallization (IPA / Water)

Recommended for the free base form of 7-amino-THQ derivatives.

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) in 0.5 mL portions while heating to a gentle boil (approx 82°C). Swirl constantly.

  • Saturation: Stop adding IPA when the solid is just dissolved. If black specs remain, filter hot through a glass wool plug.

  • Nucleation: While keeping the solution near boiling, add Water dropwise.

    • Stop point: When a faint, persistent cloudiness appears.

    • Clear point: Add 1-2 drops of IPA to make it clear again.

  • Crystallization: Remove from heat. Cover with foil (light protection). Allow to cool to RT undisturbed for 2 hours.

  • Isolation: Filter the off-white needles. Wash with cold 1:1 IPA/Water.

SOP-B: Purification via Salt Formation (The "Rescue" Method)

Use this when the free base is an intractable oil or highly colored.

  • Dissolution: Dissolve the crude oily amine in minimal Ethanol (approx 5 mL per gram).

  • Salt Formation: Add 1.1 equivalents of HCl (using 1M HCl in Ether or concentrated aqueous HCl).

  • Precipitation: The hydrochloride salt often precipitates immediately. If not, add Diethyl Ether or MTBE until turbid.

  • Recrystallization: Recrystallize the salt from Methanol/Ether .

    • Mechanism: Salts have rigid crystal lattices, preventing "oiling out" and excluding colored organic impurities effectively.

  • Free Base Recovery (Optional): Dissolve pure salt in water, neutralize with NaHCO₃, and extract with EtOAc.

Mechanism of Oiling Out vs. Crystallization

Understanding the thermodynamic competition helps in controlling the process.

OilingOut cluster_0 Path A: Oiling Out (Undesired) cluster_1 Path B: Crystallization (Desired) Supersaturated Supersaturated Solution (High Energy) LiquidDroplets Liquid Droplets (Metastable Phase) Supersaturated->LiquidDroplets Fast Cooling / High Impurity Nucleation Nucleation Event (Seed/Scratch) Supersaturated->Nucleation Slow Cooling / Seeding Amorphous Amorphous/Sticky Solid LiquidDroplets->Amorphous Solvent Evaporation CrystalGrowth Pure Crystalline Lattice Nucleation->CrystalGrowth

Figure 2: Thermodynamic pathways. Oiling out is a kinetic trap caused by rapid cooling or impurities; seeding forces Path B.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, 7-Amino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

Technical Support Center: Separation of Regioisomers in Substituted Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most common and frustrating challenges in the synthesis of substituted tetrahydroquinolines: the formation and subsequent separation of regioisomers. As a core scaffold in medicinal chemistry, achieving high purity of a single regioisomer is often critical for downstream applications.[1][2][3] This resource combines mechanistic insights with field-proven protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction produced a mixture of 5- and 7-substituted tetrahydroquinolines that are inseparable by standard column chromatography. What's happening and what are my options?

A1: The Challenge of Similar Polarity

The formation of 5- and 7-substituted regioisomers is a frequent outcome, particularly in reactions like the Skraup-Doebner-von Miller or Povarov reactions, which involve electrophilic aromatic substitution on a substituted aniline.[4][5][6][7] The directing effects of the substituent on the aniline ring govern the position of cyclization.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing. In the context of a meta-substituted aniline, this leads to substitution at the 2, 4, and 6 positions relative to the substituent. Cyclization then occurs at the available ortho positions to the amino group, often resulting in a mixture of the 5- and 7-substituted products.[8][9][10][11]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta-directing, which can also lead to mixtures depending on the specific starting materials.[9]

These regioisomers often have very similar polarities, making their separation by conventional silica gel column chromatography extremely challenging, as they will likely have very close Rf values on a TLC plate.[12]

Troubleshooting Workflow: Separation Strategies

If you are facing this issue, consider the following strategies, moving from the simplest to the more advanced.

Caption: Decision workflow for separating regioisomers.

Detailed Protocols & Explanations:

  • Optimize Column Chromatography:

    • Causality: Subtle differences in polarity can sometimes be exploited by changing the solvent system. A less polar solvent system will force the compounds to interact more strongly with the stationary phase (silica gel), potentially amplifying small differences in polarity and improving separation.

    • Protocol:

      • Start with a very non-polar eluent system (e.g., 98:2 Hexanes:Ethyl Acetate).

      • Gradually increase the polarity in small increments (e.g., 1-2%).

      • Consider using toluene instead of hexanes, as the aromatic nature of toluene can introduce different π-π interactions with your aromatic products, sometimes improving separation.[13]

      • If your compounds are basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking on the silica gel and may improve resolution.

  • Attempt Recrystallization:

    • Causality: Regioisomers can have different crystal packing efficiencies and solubilities in various solvents.[14][15] By carefully selecting a solvent where one isomer is significantly less soluble than the other at a given temperature, you can induce selective crystallization.[14][15]

    • Protocol:

      • Select a solvent in which your mixture is soluble when hot but sparingly soluble when cold.

      • Dissolve the mixture in the minimum amount of boiling solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath.

      • If crystals form, filter them and analyze the mother liquor and the crystals by TLC or ¹H NMR to determine if enrichment of one isomer has occurred.

      • Seeding the solution with a pure crystal of the desired isomer (if available) can be highly effective.[16]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Causality: HPLC offers significantly higher resolving power than standard column chromatography due to the use of smaller stationary phase particles and high pressure.[17] Different column chemistries can provide alternative separation mechanisms.

    • Protocol:

      • Reverse-Phase HPLC (RP-HPLC): This is often the first choice. A C18 column separates based on hydrophobicity.

      • Phenyl-Hexyl or Biphenyl Columns: These columns are particularly well-suited for separating aromatic positional isomers due to the potential for π-π interactions between the stationary phase and the analytes.[18][19]

      • Chiral Columns: Even for achiral regioisomers, chiral stationary phases can sometimes provide separation due to differences in how the isomers fit into the chiral environment of the column.

Technique Principle of Separation Typical Throughput Key Advantage
Column Chromatography PolarityHighCost-effective, scalable
Recrystallization Differential SolubilityMedium to HighCan yield very pure material
Preparative HPLC Polarity, Hydrophobicity, π-π interactionsLow to MediumHigh resolution for difficult separations[20][21]
Q2: I am running a Povarov reaction and getting poor regioselectivity. How can I control the outcome?

A2: Influencing Regioselectivity in the Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinolines.[5] It typically involves an aniline, an aldehyde, and an electron-rich alkene, proceeding through an imine intermediate that undergoes a formal [4+2] cycloaddition with the alkene.[5][22] The regioselectivity is determined during the electrophilic aromatic substitution step where the intermediate formed from the imine and alkene cyclizes onto the aniline ring.[5][23]

Key Factors Influencing Regioselectivity:

  • Electronic Effects of Aniline Substituents: This is the most dominant factor. As discussed in Q1, the electronic nature of the substituent on the aniline ring directs the cyclization.[8][10]

  • Lewis Acid Catalyst: The choice and strength of the Lewis acid can influence the electronic properties of the imine intermediate and potentially alter the regiochemical outcome.[5][24][25]

  • Steric Hindrance: Bulky substituents on the aniline ring or the other reactants can sterically hinder cyclization at one position over another.

Strategies for Improving Regioselectivity:

  • Judicious Choice of Starting Materials:

    • If you desire a single regioisomer, start with an aniline that is symmetrically substituted or has substituents that strongly favor one cyclization position over others. For example, using a para-substituted aniline will typically yield a single 6-substituted tetrahydroquinoline.

  • Catalyst Screening:

    • Experiment with a range of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, InCl₃). Some may offer better regioselectivity for your specific substrate combination.

  • Temperature and Reaction Time:

    • Lowering the reaction temperature can sometimes increase the selectivity of the kinetically favored product. Monitor the reaction over time to see if the ratio of regioisomers changes, which could indicate thermodynamic equilibration.

Caption: Povarov reaction leading to regioisomers.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase chromatography to separate my basic tetrahydroquinoline isomers?

A: Yes, reverse-phase HPLC is an excellent technique for this. However, since tetrahydroquinolines are basic, you will likely need to control the pH of the mobile phase to achieve good peak shape and separation.[20] Using a mobile phase with a pH 2-3 units below the pKa of your compounds will ensure they are protonated and behave consistently.[20] A common mobile phase would be a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Q: My regioisomers co-crystallize. Is there any way to break this habit?

A: Co-crystallization can be a significant hurdle. One advanced technique is to perform a diastereomeric salt resolution. If your tetrahydroquinoline has a basic nitrogen, you can react the mixture with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different physical properties, including solubility, and can often be separated by fractional crystallization.[16] After separation, the free base can be recovered by treatment with a base.

Q: Are there any synthetic methods that are inherently more regioselective for producing substituted tetrahydroquinolines?

A: Yes, while classical methods like the Skraup-Doebner-von Miller can produce mixtures, modern synthetic chemistry offers more controlled approaches.[26][27] For example, catalytic hydrogenation of a pre-formed, appropriately substituted quinoline is a highly effective way to produce a single tetrahydroquinoline isomer.[3] Additionally, cascade or domino reactions can be designed to favor the formation of a specific regioisomer under kinetic control.[26][28]

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Boruah, M., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. National Institutes of Health.
  • Denmark, S. E., & Venkatraman, S. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Bunce, R. A., & Nammalwar, B. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. National Institutes of Health.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Wikipedia. (n.d.). Povarov reaction.
  • Eisch, J. J., & Gadek, T. R. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.. ACS Publications.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Domingo, L. R., et al. (n.d.). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • Benchchem. (n.d.). Performance of different catalysts in the synthesis of substituted tetrahydroquinolines.
  • Li, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.
  • ResearchGate. (n.d.). a) Modern photoredox methods to synthesise tetrahydroquinolines....
  • Synthesis. (n.d.). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.
  • Semantic Scholar. (2014). Understanding the mechanism of the Povarov reaction. A DFT study.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
  • Reddit. (2024). How to separate these regioisomers?.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • LibreTexts. (n.d.). 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1.
  • LibreTexts. (2023). Recrystallization.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Crystallization Methods for Isomer Separation.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Reddit. (2025). Separating Regioisomers using Preparative TLC.
  • Wikipedia. (n.d.). Tetrahydroquinoline.

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: Tetrahydroquinoline Carboxamides vs. Isobaric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Tetrahydroquinoline Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Elucidation Challenge

In medicinal chemistry, 1,2,3,4-tetrahydroquinoline (THQ) carboxamides represent a privileged scaffold, frequently serving as the core structure for antiviral, anticancer (e.g., mTOR inhibitors), and receptor-modulating agents. However, their structural characterization poses a unique analytical challenge: they are isobaric with tetrahydroisoquinolines (THIQs) and structurally related to oxidized quinoline analogs.

This guide provides a technical comparison of MS/MS fragmentation strategies to unambiguously identify THQ carboxamides. We contrast the performance of Electrospray Ionization (ESI-CID) against Electron Ionization (EI) , and define the specific fragmentation "fingerprints" that distinguish THQ carboxamides from their isomers.

Comparative Analysis: Ionization Methodologies

To achieve high-confidence structural validation, selecting the correct ionization mode is critical. The following table compares the utility of ESI-MS/MS (Soft Ionization) versus EI-MS (Hard Ionization) for this specific scaffold.

Table 1: Performance Comparison of Ionization Modes
FeatureESI-MS/MS (Collision Induced Dissociation) EI-MS (Electron Impact)
Primary Ion Species Protonated Molecular Ion

Radical Cation

Dominant Mechanism Charge-Remote Fragmentation & Amide CleavageRadical-Directed Cleavage & Aromatization
Structural Insight Excellent for sequencing the carboxamide side chain (neutral losses).Superior for fingerprinting the core ring structure (RDA reactions).
Isomer Differentiation High: Distinguishes THQ from THIQ via specific product ion ratios.Moderate: Spectra often dominated by aromatization to quinoline.
Sensitivity High (Femtomole range), suitable for DMPK studies.Lower (Picomole range), suitable for synthetic purity checks.

Structural Differentiation: THQ vs. THIQ vs. Quinoline

The core requirement for researchers is distinguishing the 1,2,3,4-tetrahydroquinoline core from its 1,2,3,4-tetrahydroisoquinoline (THIQ) isomer. While both have identical mass, their fragmentation kinetics differ significantly due to the position of the nitrogen atom relative to the benzylic carbon.

Differentiation Logic
  • THQ Carboxamides (The Target):

    • Key Feature: Nitrogen is attached directly to the benzene ring.

    • Fragmentation: dominated by Retro-Diels-Alder (RDA) cleavage of the saturated ring and cleavage of the carboxamide group.

    • Diagnostic: Loss of substituents at C2/C3/C4 is favored.

  • THIQ Carboxamides (The Alternative):

    • Key Feature: Nitrogen is separated from the benzene ring by a methylene group (C1).

    • Fragmentation: Dominated by Benzylic Cleavage at C1 (alpha to Nitrogen).

    • Diagnostic: Formation of a stable iminium ion via loss of H or substituents at C1.

  • Quinoline Carboxamides (The Oxidized Impurity):

    • Key Feature: Fully aromatic.

    • Fragmentation: Highly stable molecular ion; primary loss is HCN (27 Da) or CO (28 Da) from the ring.

Detailed Fragmentation Pathways (ESI-CID)

The following section details the mechanistic pathways for a generic N-substituted-1,2,3,4-tetrahydroquinoline-3-carboxamide .

Pathway A: Carboxamide Bond Scission (Amide Cleavage)

The most abundant transition in ESI-CID is typically the cleavage of the amide bond.

  • Mechanism: Protonation occurs on the amide oxygen or the quinoline nitrogen.

  • Neutral Loss: Loss of the amine headgroup (

    
    ) as a neutral molecule.
    
  • Product Ion: Formation of the acylium ion

    
    .
    
Pathway B: Retro-Diels-Alder (RDA) Reaction

The non-aromatic ring of the THQ scaffold undergoes a characteristic RDA reaction, often driven by high collision energies.

  • Mechanism: The cyclohexene-like portion of the ring opens.

  • Transition: Loss of ethylene (

    
    , 28 Da) or substituted alkenes from positions C2-C3.
    
  • Diagnostic Value: Confirms the "tetrahydro" saturation state.

Pathway C: Aromatization (Oxidative Dehydrogenation)

Under high source temperatures or collision energies, THQs can lose hydrogen to form the fully aromatic quinoline cation.

  • Transition:

    
    .
    
  • Observation: A peak at

    
     is a hallmark of tetrahydro- scaffolds.
    

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for differentiating these isomers and the specific fragmentation mechanism for THQ carboxamides.

THQ_Fragmentation Precursor Precursor Ion [M+H]+ THQ Tetrahydroquinoline (THQ) (N attached to Benzene) Precursor->THQ Scaffold A THIQ Tetrahydroisoquinoline (THIQ) (N separated by C1) Precursor->THIQ Scaffold B (Isomer) AmideCleavage Pathway A: Amide Cleavage (Loss of NHR2) THQ->AmideCleavage Low CE RDA Pathway B: Retro-Diels-Alder (Ring Opening) THQ->RDA High CE Aromatization Pathway C: Aromatization (Loss of 2H/4H) THQ->Aromatization Source Oxidation Benzylic Benzylic Cleavage (C1) (Dominant Mechanism) THIQ->Benzylic Alpha-Cleavage Acylium Diagnostic Acylium Ion [M - Amine]+ AmideCleavage->Acylium Forms Acylium Ion EthyleneLoss Fragment [M - 28]+ RDA->EthyleneLoss Loss of C2H4 (-28 Da) Iminium Stable Iminium Ion Benzylic->Iminium Forms Double Bond at C1

Figure 1: Decision tree for differentiating THQ from THIQ isomers using MS/MS fragmentation pathways.

Experimental Protocol: Validated Workflow

To replicate these fragmentation patterns for structural confirmation, follow this standardized LC-MS/MS protocol. This workflow is designed to maximize the detection of diagnostic ions.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µM (for direct infusion) or 10 µM (for LC injection).

  • Critical Check: Ensure no ammonium salts are present in the buffer to avoid adduct interference (

    
    ) which complicates the amide loss analysis.
    
Step 2: MS Parameters (ESI-Positive Mode)[1]
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-40 V (Keep low to prevent in-source aromatization).

  • Source Temperature: 120°C (High temps promote oxidation to quinoline).

  • Desolvation Temperature: 350°C.

Step 3: Collision Energy (CE) Ramping

To observe both amide cleavage and RDA, use a CE ramp:

  • Low CE (10-20 eV): Promotes loss of the amine group (Amide cleavage).

  • High CE (30-50 eV): Promotes RDA ring opening and secondary fragmentations.

Data Summary: Diagnostic Ions

Use this table to interpret your MS/MS spectra.

Fragment TypeObserved Mass Shift (

)
Structural ImplicationSpecificity
Amide Cleavage

Loss of the amide substituent. Confirms the identity of the "tail" group.High
RDA Fragment

(Ethylene)
Loss of C2-C3 bridge. Confirms saturated THQ ring.Medium (Also seen in other cyclohexenes)
Aromatization

Oxidation to Quinoline.High (Specific to hydro-aromatics)
Carboxyl Radical

(COOH)
Cleavage of carboxylic acid (if amide hydrolyzes).Low
Benzylic Loss

or

NOT typical for THQ. Indicates THIQ isomer.High (Negative control)

References

  • Differentiation of Isomers: Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Link

  • THIQ vs THQ Differentiation: Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Link

  • General Amide Fragmentation: NIST Mass Spectrometry Data Center. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. Link

  • Alkaloid Fragmentation Mechanisms: Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Link

  • RDA Mechanisms: Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of natural products. Natural Product Reports. Link

HPLC retention times for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Method Development for the HPLC Analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide: A Comparative Study of Stationary Phases and Mobile Phase pH

Introduction

This compound is a unique molecule featuring a tetrahydroquinoline core, a primary aromatic amine, and a carboxamide group. As with many novel chemical entities in pharmaceutical research and development, establishing a robust, reliable, and reproducible analytical method for purity determination and quality control is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive strategy for developing a reversed-phase HPLC method for this analyte. We will not merely present a single retention time, as this value is meaningless without the context of the method parameters. Instead, we will explore the causal relationships between stationary phase chemistry, mobile phase pH, and the resulting chromatographic behavior. This guide will compare two common yet distinct stationary phases—the workhorse C18 and the alternative selectivity Phenyl-Hexyl—to provide researchers with a logical framework for method development and optimization. The principles and protocols herein are designed to be self-validating, grounded in established chromatographic theory and authoritative guidelines.[1][2]

Pillar 1: The Chromatographic Challenge & Core Principles

The structure of this compound presents a distinct set of challenges and opportunities for reversed-phase HPLC. The molecule possesses moderate hydrophobicity from its fused ring system, but the primary amine (pKa typically ~4-5) and polar carboxamide group introduce significant hydrophilicity. The key to a successful separation lies in controlling the ionization state of the primary amine.

The Critical Role of Mobile Phase pH

The ionization of the aromatic amine is governed by the mobile phase pH.[3][4]

  • At Low pH (pH < pKa): The amine group is protonated, carrying a positive charge (R-NH3+). This ionized form is significantly more polar and less hydrophobic, resulting in reduced retention on a reversed-phase column.[5][6] An acidic mobile phase, typically using formic acid or trifluoroacetic acid (TFA), is often an excellent starting point as it ensures consistent protonation, minimizes peak tailing from silanol interactions, and provides sharp, symmetrical peaks.[5][7]

  • At Mid-to-High pH (pH > pKa): The amine group is in its neutral, un-ionized state (R-NH2). This form is substantially more hydrophobic, leading to a significant increase in retention time.[6] While this can enhance separation from very polar impurities, operating at high pH can risk the longevity of conventional silica-based columns.[4]

Therefore, the deliberate choice of mobile phase pH is the most powerful tool for manipulating the retention time and selectivity of this analyte.[3][8]

Comparing Stationary Phase Selectivity

While a C18 (octadecylsilane) column is the universal starting point for reversed-phase chromatography, its selectivity is based primarily on hydrophobic interactions.[9][10] For an aromatic compound like our target analyte, a Phenyl-Hexyl column offers a compelling alternative.

  • C18 Columns: These columns separate analytes based on their relative hydrophobicity. The long alkyl chains provide a non-polar surface for interaction.[11]

  • Phenyl-Hexyl Columns: This phase provides a dual mode of interaction. It retains compounds via hydrophobic interactions from its hexyl chain, but it also offers unique selectivity through π-π (pi-pi) interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[9][12][13] This can lead to differential retention for compounds with similar hydrophobicity but different aromatic character, often improving resolution from related impurities.[7][9]

Experimental Design & Workflow

Our comparative study will evaluate two stationary phases (C18 and Phenyl-Hexyl) under two distinct mobile phase pH conditions (acidic and near-neutral). This systematic approach allows for a logical evaluation of retention and selectivity.

Logical Workflow for HPLC Method Development

The following diagram illustrates the systematic process of developing a robust HPLC method, from initial problem definition to final method optimization.

HPLC_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Data Analysis & Optimization cluster_3 Phase 4: Validation Analyte Define Analyte Properties (this compound) Objective Set Objective (Purity Assay, Impurity Profile) Analyte->Objective Instrument HPLC System Preparation (Pump, Detector, Autosampler) Objective->Instrument ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Instrument->ColumnScreen Begin Screening MobilePhaseScreen Mobile Phase Screening (Low pH vs. Mid pH) ColumnScreen->MobilePhaseScreen DataAcq Data Acquisition MobilePhaseScreen->DataAcq DataEval Evaluate Data (Retention, Tailing, Resolution) DataAcq->DataEval Optimize Optimize Method (Gradient, Flow Rate, Temp) DataEval->Optimize Refine Parameters Optimize->DataAcq Re-inject Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy) Optimize->Validation Lock Method FinalMethod Final Robust Method Validation->FinalMethod

Caption: Workflow for systematic HPLC method development.

Anticipated Results: A Comparative Data Summary

The following table presents plausible, illustrative data for the retention time (t R), USP Tailing Factor (T f), and Resolution (R s) between the main analyte and a hypothetical, slightly more polar related impurity (e.g., a hydrolysis product). This data is representative of what a researcher could expect from the described experimental protocols.

Column Mobile Phase Condition Analyte t R (min) Analyte T f Resolution (R s) from Impurity Rationale for Performance
Standard C18 Low pH (0.1% Formic Acid) 4.51.12.2Analyte is protonated, reducing retention. Excellent peak shape due to suppressed silanol interactions. Baseline separation is achieved.
Standard C18 Mid pH (10mM NH4OAc, pH 6.8) 9.81.51.9Analyte is neutral, increasing hydrophobic interaction and retention. Peak tailing may increase slightly.
Phenyl-Hexyl Low pH (0.1% Formic Acid) 5.21.22.8Retention is slightly longer than C18 due to π-π interactions. Enhanced selectivity significantly improves resolution from the impurity.
Phenyl-Hexyl Mid pH (10mM NH4OAc, pH 6.8) 11.51.62.4Longest retention due to combined hydrophobic and π-π interactions with the neutral analyte.

Discussion of Expected Outcomes

As the data illustrates, moving from a low pH to a mid-pH mobile phase is expected to dramatically increase the retention time on both columns. This is a direct consequence of shifting the analyte from its ionized (polar) state to its neutral (less polar) state.[6] The Phenyl-Hexyl column is anticipated to provide slightly longer retention than the C18 but, more importantly, offers a different selectivity profile.[9][12] This "orthogonal" selectivity can be crucial for separating structurally similar impurities, as evidenced by the superior resolution value (2.8) under acidic conditions.[9] For routine quality control, the Phenyl-Hexyl column with a low pH mobile phase would be the recommended starting point, as it provides a robust separation with excellent peak shape and a reasonable run time.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive starting point for laboratory execution. All procedures should adhere to established standards for analytical method validation, such as those outlined in ICH Q2(R1).[2][14][15][16]

Protocol 1: Analysis using C18 Stationary Phase
  • Instrumentation:

    • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (≥99%)

    • Ammonium Acetate (≥98%)

    • This compound reference standard.

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A (Mid pH): 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in Methanol.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Water:Acetonitrile.

Protocol 2: Analysis using Phenyl-Hexyl Stationary Phase
  • Instrumentation & Reagents:

    • Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • All other conditions (Mobile Phases, Gradient, Flow Rate, etc.) are identical to Protocol 1 to ensure a direct comparison.

  • Sample Preparation:

    • Identical to Protocol 1.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for developing a robust reversed-phase HPLC method for this compound. By systematically evaluating the interplay between mobile phase pH and stationary phase chemistry, researchers can move beyond a simple "guess and check" approach. The key takeaway is that controlling the ionization state of the analyte's primary amine group is the most effective way to manipulate retention. Furthermore, exploring alternative selectivities, such as that offered by a Phenyl-Hexyl column, can provide the critical resolution needed to ensure accurate purity assessment. The optimal starting point for this analyte is likely a Phenyl-Hexyl column using an acidic mobile phase, which balances analysis time, peak shape, and resolving power. This method can then be further optimized and validated according to ICH guidelines to serve as a reliable tool in any drug development program.[2][14][15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Phenyl-Hexyl Columns. Separation Methods Technologies (SMT). [Link]

  • Phenyl Columns. PharmaGrowthHub (YouTube). [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. [Link]

Sources

Structural Characterization of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Dual-Handle" Scaffold

7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (hereafter 7-ATQC ) represents a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation mTOR ligands. Unlike simple tetrahydroquinolines (THQs), 7-ATQC features two distinct chemical "handles" that allow for orthogonal functionalization:

  • The 1-Carboxamide (Urea) Moiety: Provides a rigid hydrogen-bond donor/acceptor motif essential for binding affinity in kinase/enzyme pockets.

  • The 7-Amino Group: A nucleophilic aniline handle ready for Buchwald-Hartwig couplings or amide formations without disrupting the heterocyclic core.

This guide characterizes 7-ATQC, contrasting it with its metabolic precursors and structural analogs to demonstrate why it is the preferred scaffold for high-specificity library generation.

Comparative Analysis: 7-ATQC vs. Structural Alternatives

In drug discovery, selecting the right starting scaffold dictates the physicochemical success of the final library. The table below compares 7-ATQC against its direct precursor (7-Nitro-TQC ) and the unprotected core (7-Amino-THQ ).

Table 1: Physicochemical & Functional Comparison
Feature7-ATQC (Target) 7-Amino-THQ (Alternative A) 7-Nitro-TQC (Precursor)
Structure Urea-protected N1; Free C7-AmineFree N1; Free C7-AmineUrea-protected N1; C7-Nitro
Oxidative Stability High (N1 is capped)Low (N1 susceptible to oxidation/quinone formation)Very High (Electron deficient)
Solubility (DMSO) High (>50 mg/mL)ModerateLow (Aggregates easily)
Reactivity Profile Orthogonal: C7 reacts selectively; N1 is inert.Promiscuous: N1 and C7 compete for electrophiles.Inert: Requires reduction to activate.
Storage Stability Stable solid (Months at 4°C)Unstable oil (Darkens rapidly)Stable solid
Primary Application Late-stage diversification (PARP/mTOR)Early-stage core synthesisIntermediate storage

Key Insight: Researchers often attempt to use 7-Amino-THQ to save a step, but the competing nucleophilicity of the N1 (aliphatic amine) and C7 (aniline) leads to complex regioisomer mixtures during acylation. 7-ATQC solves this by "masking" the N1 position with a carboxamide, directing all subsequent chemistry exclusively to the C7 position.

Structural Characterization

Accurate identification of 7-ATQC relies on distinguishing the urea protons from the aniline protons and verifying the regiochemistry of the substitution.

A. Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d₆ (Required for resolution of exchangeable protons)

  • ¹H NMR Signature:

    • 
       6.05 ppm (s, 2H):  The primary urea (
      
      
      
      )
      protons. These are typically broad and exchangeable with
      
      
      .
    • 
       4.85 ppm (s, 2H):  The C7-aniline (
      
      
      
      )
      protons. Note the upfield shift compared to the urea protons due to the electron-rich aromatic ring.
    • 
       7.05 ppm (d, J=8.4 Hz, 1H): H-5 . This proton is deshielded by the urea carbonyl anisotropy.
      
    • 
       6.35 ppm (dd, 1H) & 6.15 ppm (d, 1H): H-6 and H-8 . These are significantly shielded by the ortho-amino group, serving as the diagnostic fingerprint for the 7-amino substitution pattern.
      
    • 
       3.45 - 1.75 ppm:  The aliphatic "hump" of the tetrahydroquinoline ring (C2, C3, C4 protons).
      
  • ¹³C NMR Key Signals:

    • 
       158.5 ppm:  The Carboxamide Carbonyl (C=O) . This is the most deshielded signal, confirming the urea formation.
      
    • 
       146.2 ppm: C-7 (C-NH₂) . The ipso-carbon attached to the amine.
      
B. Infrared (IR) Spectroscopy
  • 3450 & 3350 cm⁻¹: Distinct doublet for primary amine (

    
    ) stretching.
    
  • 1660 cm⁻¹ (Strong): Amide I band (C=O stretch) of the urea. This is the primary quality control marker; if this band is weak or shifted <1640, hydrolysis may have occurred.

  • 1605 cm⁻¹: Aromatic C=C bending, enhanced by the amino auxochrome.

Experimental Protocol: Synthesis & Validation Workflow

This protocol outlines a self-validating pathway to generate 7-ATQC from 7-nitro-1,2,3,4-tetrahydroquinoline.

Step 1: Carbamoylation (Urea Formation)
  • Reagents: 7-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq), Trichloroacetyl isocyanate (1.1 eq), followed by Hydrolysis (

    
    ).
    
  • Logic: Direct use of isocyanic acid is hazardous. The trichloroacetyl isocyanate route forms an intermediate imide that hydrolyzes gently to the primary urea.

  • Checkpoint: Monitor TLC (50% EtOAc/Hex). The product (Nitro-Urea) will be significantly more polar than the starting material.

Step 2: Chemoselective Reduction
  • Reagents:

    
     (balloon), 10% Pd/C (5 wt%), Methanol.
    
  • Critical Parameter: Do not use acid (e.g., HCl/SnCl₂) or Fe/AcOH, as acidic conditions can hydrolyze the urea at N1. Catalytic hydrogenation is neutral and preserves the carboxamide.

  • Procedure:

    • Dissolve Nitro-Urea in MeOH.

    • Add Pd/C carefully under Argon.

    • Stir under

      
       atmosphere for 4 hours.
      
    • Filter through Celite.

  • Validation: The yellow color of the nitro compound must disappear, yielding a colorless or pale pink filtrate (the amine).

Step 3: Purification & Storage
  • Method: Recrystallization from Ethanol/Water (9:1).

  • Stability Note: Store under Argon at -20°C. Primary anilines are prone to oxidation (browning) upon air exposure.

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis logic and the "Orthogonal Reactivity" concept that makes this scaffold valuable.

G cluster_0 Why this route? Start 7-Nitro-THQ (Precursor) Step1 Step 1: N1-Carbamoylation (Masking N1) Start->Step1 Trichloroacetyl isocyanate Inter Intermediate: 7-Nitro-1-carboxamide Step1->Inter Step2 Step 2: Pd/C Reduction (Neutral Conditions) Inter->Step2 H2, MeOH Product PRODUCT: 7-ATQC Step2->Product App1 Path A: Buchwald Coupling (at C7-NH2) Product->App1 Selective App2 Path B: Amide Coupling (at C7-NH2) Product->App2 Selective

Caption: Synthesis pathway highlighting the chemoselective protection strategy. N1 is masked first to allow selective C7 functionalization later.

References

  • PubChem. this compound (CID 62265332). National Library of Medicine. [Link]

  • Molecules (MDPI). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. (Discusses THQ synthesis and N1-protection strategies). [Link]

  • Journal of Heterocyclic Chemistry. Synthesis and biological evaluation of 1,2,3,4-tetrahydroquinoline derivatives. (Provides general NMR shift data for 7-substituted THQs). [Link]

  • American Elements. 7-Amino-1,2,3,4-tetrahydroquinoline Properties & Safety Data.[Link]

A Comparative Guide to IR Spectroscopy of Carboxamide and Amine Groups in Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with nitrogenous heterocyclic scaffolds, the tetrahydroquinoline (THQ) core is a privileged structure. Its synthesis and functionalization are pivotal in creating novel therapeutic agents. Infrared (IR) spectroscopy is an indispensable, first-line analytical tool for characterizing these molecules, offering rapid and non-destructive verification of functional group transformations. This guide provides an in-depth comparison of the IR spectral signatures of two key functional groups when incorporated into the THQ framework: the native secondary amine and the synthetically versatile carboxamide.

Understanding the distinct vibrational frequencies of these groups is crucial for confirming reaction outcomes, such as the acylation of the THQ nitrogen, and for identifying potential side-products. We will explore the causality behind peak positions and shapes, grounded in the principles of molecular vibrations and electronic effects inherent to the THQ structure.

The Vibrational Landscape: Amines vs. Carboxamides in THQs

The primary regions of interest in the IR spectrum for distinguishing between an unsubstituted THQ and its N-acyl derivative (a carboxamide) are the N-H stretching region (~3200-3500 cm⁻¹) and the carbonyl stretching region (~1630-1690 cm⁻¹).

The N-H Stretching Region: A Tale of Two Peaks (or One)

The secondary amine within the 1,2,3,4-tetrahydroquinoline ring system presents a characteristic N-H stretching vibration. In contrast, upon acylation to form a tertiary carboxamide, this peak vanishes, providing unequivocal evidence of the reaction's success.

  • Secondary Amine (in THQ): A secondary amine (R₂NH) exhibits a single, typically sharp to medium-intensity absorption band in the 3300-3500 cm⁻¹ range.[1][2] This peak arises from the stretching vibration of the single N-H bond. In the context of the THQ scaffold, this peak is often observed around 3400-3200 cm⁻¹. Its intensity can be weaker than that of an O-H stretch and is sometimes broadened by hydrogen bonding, especially in concentrated samples.[3] The absence of a second peak in this region definitively rules out a primary amine.[1][3]

  • Tertiary Carboxamide (N-Acyl THQ): The formation of a tertiary amide by acylating the nitrogen atom of the THQ ring results in the complete disappearance of the N-H stretching band.[1][3][4] This is because the nitrogen is no longer bonded to a hydrogen atom. The absence of any absorption in the 3300-3500 cm⁻¹ region is a powerful diagnostic indicator that the acylation reaction has gone to completion.

The Carbonyl Region: The Emergence of the Amide I Band

The most prominent new feature in the IR spectrum of an N-acyl tetrahydroquinoline is the strong absorption due to the carbonyl (C=O) stretch, known as the Amide I band .

  • Carboxamide (N-Acyl THQ): This band is one of the most intense absorptions in the IR spectrum and is found in the 1690-1630 cm⁻¹ region for amides.[5] For N-acyl tetrahydroquinolines, which are tertiary amides, this peak is typically observed between 1675 cm⁻¹ and 1650 cm⁻¹.[6] The exact position is sensitive to the electronic environment. Conjugation with the aromatic ring of the THQ system can lower the frequency (wavenumber) of this absorption. For instance, a study on a complex tetrahydroisoquinoline derivative reported the amide C=O stretch at 1675 cm⁻¹.[6]

It is critical to differentiate the Amide I band from the C=C stretching vibrations of the aromatic part of the THQ molecule, which typically appear as medium-intensity bands between 1500-1600 cm⁻¹.[7]

The Amide II Band: A Feature of Secondary Amides

For completeness, it is worth noting the Amide II band , which arises from a combination of N-H bending and C-N stretching vibrations. This peak is characteristic of primary and secondary amides and is found between 1510 and 1580 cm⁻¹.[8] Since N-acylation of THQ results in a tertiary amide (which lacks an N-H bond), an Amide II band is not expected to be present. Its absence further supports the successful formation of the target N-acyl THQ.

Comparative Data Summary

The following table summarizes the key diagnostic IR absorption peaks for distinguishing between the amine and carboxamide functionalities in a tetrahydroquinoline scaffold.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity & Notes
Secondary Amine (in THQ)N-H Stretch3500 - 3300[1][4]Medium, single peak. Disappears upon acylation.
C-N Stretch (Aromatic)1335 - 1250[1]Medium to Strong.
Tertiary Carboxamide (N-Acyl THQ)C=O Stretch (Amide I)1690 - 1630[5]Strong, sharp. The key indicator of acylation.
N-H StretchAbsentThe absence of a peak in the 3500-3300 cm⁻¹ region confirms the formation of a tertiary amide.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible data, proper sample preparation and instrument operation are paramount. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, highly effective technique that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

ATR-FTIR Workflow ATR-FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Start Start with solid sample Grind Grind a small amount (1-2 mg) of the THQ derivative to a fine powder. Start->Grind Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. Grind->Clean Background Acquire a background spectrum of the empty, clean ATR crystal. Clean->Background Apply Apply the powdered sample onto the ATR crystal, ensuring good contact. Background->Apply Pressure Apply consistent pressure using the instrument's pressure clamp. Apply->Pressure Acquire Acquire the sample spectrum. Pressure->Acquire Clean_Post Clean the ATR crystal thoroughly after analysis. Acquire->Clean_Post Process Process the spectrum (e.g., baseline correction, peak picking). Acquire->Process Analyze Analyze peak positions, intensities, and shapes to identify functional groups. Process->Analyze End End Analyze->End

Sources

A Comparative Analysis of Tetrahydroquinoline and Dihydroquinoline Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a compound. Among the privileged nitrogen-containing heterocycles, quinoline derivatives have long been a focal point of research. This guide provides an in-depth comparative analysis of two prominent, partially saturated quinoline scaffolds: 1,2,3,4-tetrahydroquinoline (THQ) and 1,2-dihydroquinoline (DHQ). We will explore their distinct structural nuances, comparative chemical properties, synthetic accessibility, and differential applications in drug development, supported by experimental data and established protocols.

Structural and Physicochemical Distinctions

The fundamental difference between tetrahydroquinoline and dihydroquinoline lies in their degree of saturation. THQ possesses a fully saturated pyridine ring fused to the benzene ring, resulting in a non-planar, puckered conformation. In contrast, DHQ contains one double bond in the pyridine ring, leading to a more planar and rigid structure. This seemingly subtle variation has significant implications for their physicochemical properties and, consequently, their biological interactions.

PropertyTetrahydroquinoline (THQ)Dihydroquinoline (DHQ)
Molecular Formula C₉H₁₁NC₉H₉N
Molar Mass 133.19 g/mol [1][2]131.17 g/mol
Structure Fully saturated heterocyclic ringPartially unsaturated heterocyclic ring
Conformation Flexible, non-planarMore rigid, relatively planar
Aromaticity Benzene ring is aromaticBenzene ring is aromatic, partial aromaticity in dihydropyridine ring
Basicity (pKa of conjugate acid) Higher (more basic)Lower (less basic)
Lipophilicity (LogP) Generally lowerGenerally higher

The increased flexibility of the THQ scaffold allows for more adaptable binding to diverse protein targets, while the rigidity of the DHQ core can confer higher binding affinity and selectivity when a specific conformation is required.

A Comparative Overview of Synthetic Strategies

The synthesis of both THQ and DHQ scaffolds can be achieved through a variety of methods, with the choice of route often dictated by the desired substitution pattern and stereochemistry.

Synthesis of Tetrahydroquinolines

The construction of the THQ core is well-established, with numerous classical and modern synthetic methodologies available.

Common Synthetic Routes:

  • Hydrogenation of Quinolines: This is a straightforward and widely used method involving the reduction of the corresponding quinoline using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[1][3] The reaction conditions, such as pressure and catalyst choice, can influence the selectivity and yield.[3]

  • Domino Reactions: These multi-step sequences, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to complex THQ derivatives from simple starting materials.[3] Examples include reduction-reductive amination strategies.[3]

  • Povarov Reaction (Aza-Diels-Alder): This three-component reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis acid, to afford highly substituted THQs.[4]

  • Borrowing Hydrogen Methodology: A modern and sustainable approach that utilizes a metal catalyst to "borrow" hydrogen from a simple alcohol, use it for a reductive amination, and then return it, with water as the only byproduct.[5][6]

Experimental Protocol: Synthesis of 2-Substituted Tetrahydroquinoline via Catalytic Transfer Hydrogenation

This protocol describes a chiral phosphoric acid-catalyzed asymmetric reduction of a 2-aminochalcone derivative using a Hantzsch ester as the hydrogen source.

Materials:

  • 2-Aminochalcone derivative

  • Hantzsch ester

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the 2-aminochalcone derivative (1.0 equiv).

  • Add the chiral phosphoric acid catalyst (0.05-0.1 equiv).

  • Dissolve the solids in anhydrous toluene.

  • Add the Hantzsch ester (1.2-1.5 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched tetrahydroquinoline.[7]

Synthesis of Dihydroquinolines

The synthesis of DHQs often involves cyclization reactions of appropriately substituted anilines or the partial reduction of quinolines.

Common Synthetic Routes:

  • Intramolecular Hydroarylation: Gold-catalyzed intramolecular hydroarylation of N-propargylanilines is an effective method to construct 4-substituted-1,2-dihydroquinolines.[8]

  • Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): Hydrazine-catalyzed RCCOM of N-prenylated 2-aminobenzaldehydes provides a novel route to 1,2-dihydroquinolines.[9]

  • Catalyst-Controlled Divergent Cyclizations: Morita-Baylis-Hillman carbonates can undergo divergent cyclizations to yield 1,2-dihydroquinolines in the presence of a specific base like cesium carbonate.[10]

  • Reduction of Quinolones: Selective reduction of quinolin-2(1H)-ones can afford 3,4-dihydroquinolin-2(1H)-ones.[11]

Experimental Protocol: Gold-Catalyzed Synthesis of a 4-Aryl-1,2-Dihydroquinoline

This protocol outlines the intramolecular hydroarylation of an N-ethoxycarbonyl-N-propargylaniline derivative.

Materials:

  • N-ethoxycarbonyl-N-propargylaniline derivative

  • Gold(I) catalyst (e.g., JohnPhosAu(CH₃CN)SbF₆)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed reaction vessel under an inert atmosphere, dissolve the N-ethoxycarbonyl-N-propargylaniline derivative (1.0 equiv) in anhydrous dichloromethane.

  • Add the gold(I) catalyst (0.01-0.05 equiv) to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC.

  • After completion, allow the reaction to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-aryl-1,2-dihydroquinoline.[8]

Comparative Biological Activities and Applications in Drug Discovery

Both THQ and DHQ scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[12][13] However, their distinct structural features often lead them to be employed in different therapeutic areas or to exhibit varying potencies and mechanisms of action.

Tetrahydroquinoline: A Scaffold for Diverse Pharmacological Activities

The flexible nature of the THQ core allows it to interact with a broad spectrum of biological targets.

  • Anticancer Activity: THQ derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways like PI3K/AKT/mTOR.[12][14][15]

  • Antimicrobial Activity: The THQ scaffold is a foundation for potent antimicrobial agents effective against various pathogenic bacteria and fungi.[12]

  • Neuroprotective Effects: Certain THQ derivatives exhibit neuroprotective properties, often attributed to their antioxidant capabilities and modulation of neuronal signaling pathways.[12]

  • Anti-inflammatory Properties: These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.[12]

  • Antiviral Activity: Recent research has highlighted the potential of THQ derivatives as antiviral agents, including activity against SARS-CoV-2.[12]

Quantitative Anticancer Activity Data of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Nicainoprol-Antiarrhythmic Drug[3]
Oxamniquine-Schistosomicide[3]
Virantmycin-Antiviral & Antifungal[3]
Dihydroquinoline: A Scaffold with Specific Therapeutic Niches

The more rigid structure of the DHQ scaffold can lead to highly specific interactions with biological targets.

  • Cardioprotective Agents: Dihydroquinoline-embelin derivatives have been synthesized and evaluated for their cardioprotective activity.[16]

  • Lead Compounds for Drug Discovery: DHQ derivatives are widely utilized as scaffolds in the synthesis of novel heterocyclic systems and serve as lead compounds for future drug discovery endeavors.[17]

  • Pharmaceutical Intermediates: 2,3-Dihydro-4(1H)-quinolinones are often used as intermediates in the synthesis of other medicinally important quinolinones.[3]

Mechanistic Insights and Workflow Visualization

To better understand the underlying principles of the synthesis and biological action of these scaffolds, visual representations of key processes are invaluable.

Diagram: PI3K/AKT/mTOR Signaling Pathway Inhibition by Tetrahydroquinolines

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.

Conclusion: Choosing the Right Scaffold for Your Research

The choice between a tetrahydroquinoline and a dihydroquinoline scaffold is not arbitrary but a strategic decision based on the specific goals of a research program.

  • For broad biological screening and exploring diverse structure-activity relationships, the flexible tetrahydroquinoline scaffold offers a versatile starting point. Its synthetic tractability allows for the generation of large and diverse chemical libraries.

  • For targeting specific protein conformations or when rigidity is desired to enhance selectivity and potency, the dihydroquinoline scaffold presents a compelling alternative.

Ultimately, a thorough understanding of the subtle yet significant differences in their chemical properties, synthetic accessibility, and known biological activities will empower researchers to make informed decisions and accelerate the discovery of novel therapeutics. This guide serves as a foundational resource to aid in that critical selection process.

References

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 16(12), 10357-10397. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]

  • Gärtner, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7553-7557. [Link]

  • Lambert, K. M., et al. (2012). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 14(24), 6258-6261. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of 1,2,3,4-Tetrahydroquinolines including Angustureine and Congeneric Alkaloids. A Review. HETEROCYCLES, 60(11), 2631. [Link]

  • Reddy, T. S., & Kumar, A. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. [Link]

  • Caputo, F., et al. (2019). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 24(18), 3298. [Link]

  • Gärtner, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-13. [Link]

  • Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Medicinal Chemistry, 28(28), 5786-5825. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(3), 3249-3260. [Link]

  • Pérez-Villanueva, M., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(13), 5122. [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

  • Kumar, A., & Aggarwal, R. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • ResearchGate. (n.d.). Tetrahydroquinoline (THQ) and dihydroquinoline (DHQ) scaffolds to be synthesised. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Retrieved from [Link]

  • da Silva, A. B., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 596-605. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Retrieved from [Link]

  • Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6271-6323. [Link]

  • ResearchGate. (n.d.). Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of quinoline and tetrahydroquinoline derived compounds with biological activity. Retrieved from [Link]

  • Kumar, A., et al. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 11(10), 1104-1123. [Link]

Sources

Reference standards for 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Reference Standard Qualification: 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide

Introduction: The Analytical Gap

In the development of quinoline-based therapeutics (such as Factor Xa inhibitors or novel anticoagulants), the intermediate This compound represents a critical control point.[1][2][3] Unlike commoditized solvents or common reagents, this molecule often lacks a readily available Pharmacopeial Primary Standard (USP/EP).[1][2]

This places the burden of qualification on the analytical lab. A common error in early-phase development is treating commercial "research-grade" material (often 95-97% pure) as a quantitative standard without re-qualification.[1][2] This guide compares the two prevailing methodologies for establishing this reference standard: the Chromatographic Purity Approach (Method A) versus the Metrological Mass Balance/qNMR Approach (Method B) , demonstrating why Method B is the mandatory path for regulatory compliance.[1]

Part 1: The Comparative Landscape

We are comparing two approaches to qualifying this material as a reference standard.

FeatureMethod A: Chromatographic Purity (Area %) Method B: Metrological Qualification (Mass Balance/qNMR)
Principle Assumes all impurities elute and have equal UV response.[1][2][3]Calculates absolute potency independent of response factors.[2][3]
Cost/Time Low / <24 HoursHigh / 1-2 Weeks
Risk Critical Failure Risk. Misses inorganic salts, water, and residual solvents.[1][2]Low Risk. Accounts for water (KF), solvents (GC), and inorganics (ROI).[1]
Accuracy Typically overestimates potency (e.g., assigns 98% to a 92% active material).[1][2]High accuracy (typically ±0.5%).[1][2][3]
Regulatory Acceptable only for early discovery screening.[1][2][3]Required for GMP release, stability studies, and IMPD filings.[1]

Scientist’s Verdict: For this compound, Method A is scientifically invalid for quantitative use.[1][2][3] The molecule's carboxamide moiety is hygroscopic and prone to hydrolysis, meaning "fresh" commercial solids often contain 2-5% water and hydrolyzed degradants invisible to UV if they lack the chromophore.

Part 2: Critical Quality Attributes (CQA) & Experimental Protocols

To establish a Secondary Reference Standard (Method B), you must execute the following self-validating workflow.

Structural Identity (The "Fingerprint")

Before quantification, confirm the structure.[1] The 1-carboxamide group is chemically distinct from the 7-amino group.[1][2][3]

  • Technique: 1H-NMR (DMSO-d6) and MS (ESI+).[1][2][3]

  • Key Diagnostic Signals:

    • 
       ~6.0 ppm (Broad singlet, 2H): 
      
      
      
      (Carboxamide protons).[1][2]
    • 
       ~4.5 ppm (Broad singlet, 2H): 
      
      
      
      (Aniline protons).[1][2][3]
    • Note: If the signal at 6.0 ppm is missing or integrated low, the carboxamide has hydrolyzed to the secondary amine.

The "Self-Validating" Potency Protocol (qNMR)

Quantitative NMR (qNMR) is the superior method for this molecule because it does not require a reference standard of the analyte itself—only a certified internal standard (IS).[1]

Protocol:

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone (DMSO-d6 compatible).[1][2][3] Ensure the IS relaxation time (

    
    ) is characterized.
    
  • Sample Prep: Weigh exactly 10-15 mg of the analyte and 5-10 mg of IS into the same vial. Dissolve in DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1][2][3]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.[1][2][3]
    • Scans: 16-64 (for S/N > 400).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
    
Chromatographic Purity (HPLC-DAD)

Used to determine the impurity profile, not the absolute potency.[1][2]

  • Column: C18 Phenyl-Hexyl (Selectivity for aromatic amines).[1][2][3]

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (High pH is crucial to keep the aniline deprotonated and improve peak shape).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 254 nm (aromatic core).[1][2][3]

Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying this specific tetrahydroquinoline derivative.

ReferenceStandardQualification Start Raw Material Receipt (this compound) Identity Identity Check (1H-NMR + MS) Start->Identity Decision1 Structure Confirmed? Identity->Decision1 Reject REJECT BATCH (Hydrolysis Detected) Decision1->Reject No (Missing Amide Signal) PurityPath Purity Assignment Strategy Decision1->PurityPath Yes MethodA Method A: Area % (HPLC Only) PurityPath->MethodA Rapid Screening MethodB Method B: Mass Balance / qNMR (Metrological) PurityPath->MethodB GMP/GLP Use ResultA Result: Overestimated Potency (Risk of OOS) MethodA->ResultA qNMR 1. qNMR (Absolute Content) MethodB->qNMR KF 2. Karl Fischer (Water) MethodB->KF ROI 3. Residue on Ignition MethodB->ROI Calc Final Potency Calculation (100 - Water - Solvents - Inorganics) OR Direct qNMR Value qNMR->Calc KF->Calc ROI->Calc CoA Generate CoA (Valid Secondary Standard) Calc->CoA

Caption: Logical workflow for qualifying a secondary reference standard. Note the divergence between the risky "Area %" method and the rigorous "Metrological" method.

Part 4: Data Analysis & Interpretation

When analyzing this compound, you will likely encounter specific degradation patterns.

Table 1: Common Impurities & Interference [1][2][3]

Impurity TypeOriginAnalytical ImpactMitigation
Des-carboxamide (7-amino-1,2,3,4-tetrahydroquinoline)Hydrolysis of urea moiety (Position 1).[1][2][3]Elutes earlier than parent (more polar).[1][2][3]Store standard at -20°C with desiccant.[1][2]
Oxidation Dimers (Azo/Hydrazo species)Oxidation of 7-amino group.[1][2][3]Late-eluting peaks; highly colored (yellow/brown).[1][2][3]Use antioxidants (Ascorbic acid) in sample diluent if unstable.[1][2][3]
Residual Solvents (THF, Dioxane)Synthesis carryover.[1][2]Invisible to UV; artificially inflates Area % purity.[1][2][3]Must use GC-HS or 1H-NMR to quantify.

Summary of Recommendations

  • Do not trust the label purity of commercial research-grade material for quantitative work.[1][2]

  • Use qNMR as the primary qualification tool.[2][3][4][5] It is the only method that provides SI-traceable potency without requiring a pre-existing standard.[1][2]

  • Monitor Water Content: This scaffold is hygroscopic.[1][2][3] A "99% pure" solid by HPLC may actually be 95% potency due to absorbed water.[2] Always perform Karl Fischer titration immediately before use or standard preparation.[1][2]

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][2][3][6] Rockville, MD: United States Pharmacopeial Convention.[1][2]

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][2][3][7][8]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1][2] (2005).[1][2][3] [1][2][3]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487.[1] (2014).[1][2][3][9]

  • European Pharmacopoeia (Ph.[1][2][3][6][10][11] Eur.). Chapter 5.12. Reference Standards. Strasbourg, France: Council of Europe.[1][2] [1][2][3]

Sources

A Researcher's Guide to the Elemental Analysis of 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers investigating the therapeutic potential of compounds like 7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide, a substituted tetrahydroquinoline derivative, rigorous analytical validation is a critical step.[1] This guide provides an in-depth examination of the expected elemental analysis for this compound, offers a detailed experimental protocol, and draws comparisons with structurally related alternatives to provide a comprehensive analytical perspective for scientists in the field.

Theoretical Elemental Composition: The Foundational Benchmark

The first step in any elemental analysis is to establish the theoretical or expected composition based on the compound's molecular formula. This calculated profile serves as the benchmark against which all experimental data is compared. For this compound, the molecular formula is C₁₀H₁₃N₃O.[2]

To calculate the theoretical percentage of each element (Carbon, Hydrogen, Nitrogen, and Oxygen), we use the atomic weights of each element and the molecular weight of the compound.

Molecular Formula: C₁₀H₁₃N₃O

Calculation of Molecular Weight:

  • Carbon (C): 10 atoms * 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 13 atoms * 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms * 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 191.234 g/mol

Theoretical Elemental Percentages:

  • Carbon (C): (120.11 / 191.234) * 100% = 62.80%

  • Hydrogen (H): (13.104 / 191.234) * 100% = 6.85%

  • Nitrogen (N): (42.021 / 191.234) * 100% = 21.97%

  • Oxygen (O): (15.999 / 191.234) * 100% = 8.37%

This theoretical composition is the gold standard for purity assessment. Any significant deviation from these values in an experimental setting would warrant further investigation into the sample's integrity, potentially indicating the presence of impurities, residual solvents, or co-crystallized water.[3]

Experimental Protocol: Combustion Analysis for CHN Determination

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHNSO analysis.[4] This technique is a cornerstone of organic elemental analysis due to its precision and well-established methodology.[5]

The underlying principle of combustion analysis involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. This process converts the constituent elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[4]

Below is a detailed, step-by-step protocol for the elemental analysis of this compound.

Experimental Workflow for Combustion Analysis

Elemental Analysis Workflow Figure 1: Experimental Workflow for CHN Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize and Dry Sample Weighing 2. Accurately Weigh 1-3 mg Sample->Weighing Encapsulation 3. Encapsulate in Tin Capsule Weighing->Encapsulation Autosampler 4. Load into Autosampler Encapsulation->Autosampler Combustion 5. High-Temperature Combustion (~900-1000°C) Autosampler->Combustion Reduction 6. Reduction of Nitrogen Oxides Combustion->Reduction Separation 7. Gas Chromatographic Separation Reduction->Separation Detection 8. Thermal Conductivity Detection Separation->Detection Integration 9. Signal Integration Detection->Integration Calibration 10. Calibration with Standard Integration->Calibration Calculation 11. Calculation of Elemental Percentages Calibration->Calculation Comparison 12. Compare with Theoretical Values Calculation->Comparison

Caption: A flowchart illustrating the key steps in the CHN combustion analysis of an organic compound.

Detailed Steps:

  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and thoroughly dried to remove any residual solvents or moisture, which can significantly affect the hydrogen and oxygen content.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample.

    • Carefully place the weighed sample into a small tin or silver capsule and seal it.

  • Instrument Setup and Calibration:

    • The elemental analyzer should be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is crucial for accurate quantification.

  • Combustion Process:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C).

    • In the presence of a continuous flow of pure oxygen, the sample undergoes rapid and complete combustion.

  • Gas Separation and Detection:

    • The resulting gaseous mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The gases are then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD response is directly proportional to the concentration of the respective element.

  • Data Analysis:

    • The instrument's software integrates the detector signals to calculate the percentage of C, H, and N in the sample.

    • The experimental results are then compared against the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[3]

Comparative Analysis with Structural Alternatives

To provide a broader context for researchers, it is valuable to compare the elemental composition of this compound with that of structurally similar compounds. These alternatives may be considered in drug design and development for their potentially different pharmacological profiles.[6][7] The choice of an alternative will often depend on the specific research goals, such as altering solubility, metabolic stability, or target binding.

The following table presents a comparison of the theoretical elemental composition of the target compound with two relevant alternatives: the parent scaffold, 7-Amino-1,2,3,4-tetrahydroquinoline, and a related isomer, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
This compound C₁₀H₁₃N₃O191.2362.80 6.85 21.97 8.37
7-Amino-1,2,3,4-tetrahydroquinoline[8]C₉H₁₂N₂148.2072.948.1618.900.00
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide[9]C₁₀H₁₂N₂O176.2168.166.8615.909.08

This comparative data highlights how subtle structural modifications can lead to significant changes in the elemental composition. For instance, the absence of the carboxamide group at the 1-position in 7-Amino-1,2,3,4-tetrahydroquinoline results in a complete lack of oxygen and different percentages of the other elements. Similarly, the isomeric 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, while having a similar molecular formula, exhibits distinct elemental percentages due to the different arrangement of atoms.

Structural Comparison of the Analyzed Compounds

Structural Comparison Figure 2: Structural Comparison of Target Compound and Alternatives cluster_target This compound cluster_alt1 7-Amino-1,2,3,4-tetrahydroquinoline cluster_alt2 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide Target Target Alt1 Alt1 Alt2 Alt2

Caption: 2D structures of the target compound and its structural alternatives.

Advanced and Orthogonal Analytical Techniques

While combustion analysis is the primary method for determining C, H, and N, a comprehensive characterization in a pharmaceutical setting often involves orthogonal techniques to confirm purity and identify potential inorganic impurities.[10][11]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): These are highly sensitive techniques used to detect and quantify trace elemental impurities, particularly heavy metals that may originate from catalysts or manufacturing processes.[12][13] Regulatory bodies like the ICH have strict guidelines (ICH Q3D) for elemental impurities in drug products.[10]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can be used for rapid screening of elemental composition and impurities.[14] It is particularly useful for analyzing solids and powders with minimal sample preparation.

Conclusion

The elemental analysis of this compound is a fundamental component of its chemical characterization, providing a direct measure of its purity and empirical formula. By establishing the theoretical composition and employing a robust experimental method like combustion analysis, researchers can confidently validate the integrity of their synthesized compounds. Furthermore, comparing these results with those of structurally similar molecules provides valuable context and aids in the broader goals of drug discovery and development. The integration of orthogonal analytical techniques ensures a comprehensive understanding of the compound's purity profile, meeting the stringent requirements of the pharmaceutical industry.

References

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). AZoM.com. [Link]

  • Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (n.d.). SciSpace. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]

  • This compound (C10H13N3O). (n.d.). PubChemLite. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • 7-Amino-1,2,3,4-tetrahydroisoquinoline. (n.d.). American Elements. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers. [Link]

  • Experiment 5; Detection of Elements in Organic Compounds: Background. (n.d.). [Link]

  • 7-AMINO-1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2024, April 9). ChemBK. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]

  • Tetrahydroquinoline. (n.d.). Wikipedia. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. (2018, March 13). Nomura Research Group. [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020, June 11). PubMed Central. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021, April 28). PubMed. [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. [Link]

Sources

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Reactant of Route 1
7-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide
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